molecular formula C11H14ClNO2 B1274922 N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide CAS No. 100129-49-5

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Cat. No.: B1274922
CAS No.: 100129-49-5
M. Wt: 227.69 g/mol
InChI Key: JYUWNFAYERZSNN-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWNFAYERZSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395662
Record name N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100129-49-5
Record name N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers in organic synthesis and medicinal chemistry.[1][2][3][4] It prioritizes mechanistic insight, process control, and safety due to the compound's nature as a reactive electrophile.[1][2][3][4]

CAS: 100129-49-5 | Formula:


 | MW:  227.69  g/mol [1][2][3][4][5]

Executive Summary & Chemical Architecture

N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a bifunctional synthetic intermediate primarily utilized in the construction of morpholin-3-one scaffolds.[1][2][3][4] Its structure features two distinct reactive centers:[1][2][4]

  • Electrophilic

    
    -Chloroacetamide:  Highly reactive toward nucleophiles (via 
    
    
    
    ) and susceptible to intramolecular cyclization.[1][2][3][4]
  • Nucleophilic Hydroxyl Group: Provides a handle for intramolecular ring closure or further functionalization (e.g., oxidation to aldehydes).[1][2][3][4]

In drug discovery, this scaffold is a critical precursor for Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and various heterocyclic libraries.[1][2][3][4]

Physicochemical Profile
PropertyValue / Description
Appearance Viscous oil or low-melting solid (dependent on purity/rotamer ratio)
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water.[1][2][3][4]
Stability Metastable. Prone to spontaneous cyclization under basic conditions.[1][2][3][4] Store at < -20°C.
Reactivity Class Alkylating Agent (Primary halide); Hydrogen Bond Donor/Acceptor.[1][2][3][4][5]

Synthetic Pathways & Critical Control Points

The synthesis of this compound requires precise kinetic control to differentiate between the nucleophilic nitrogen and the nucleophilic oxygen of the starting amino alcohol.[1][2][3][4]

The Protocol: Selective N-Acylation

The standard route involves the acylation of N-benzylethanolamine with chloroacetyl chloride.[1][2][3][4]

Reagents:

  • Substrate: N-Benzylethanolamine (prepared via reductive amination of benzaldehyde).[1][2][3][4]

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv).[1][2][3][4]

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (Schotten-Baumann conditions).[1][2][3][4]
  • Solvent: Dichloromethane (DCM) or THF (anhydrous).[1][2][3][4]

Step-by-Step Methodology:

  • Preparation: Dissolve N-benzylethanolamine in anhydrous DCM under

    
     atmosphere. Cool to -10°C to 0°C .[1][2][3][4]
    
  • Addition: Add

    
     (1.2 equiv).[1][2][3][4] Subsequently, add chloroacetyl chloride dropwise over 30 minutes.
    
    • Critical Control Point: The exotherm must be controlled.[1][2][3][4] If the temperature rises >10°C, O-acylation (ester formation) becomes a competing side reaction.[1][2][3][4]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Wash with dilute HCl (1M) to remove unreacted amine/base, followed by saturated

    
    .
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Mechanistic Workflow (DOT Visualization)

SynthesisWorkflow Start Start: N-Benzylethanolamine Reagent Add Chloroacetyl Chloride (-10°C, DCM) Start->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Decision Temp Control Check Intermediate->Decision Kinetic Partitioning Product Target: N-Amide Formed Decision->Product T < 0°C (N-attack favored) SideProduct Impurity: O-Ester Formed Decision->SideProduct T > 20°C (O-attack competes)

Figure 1: Kinetic control pathway for selective N-acylation. Low temperature favors the amide product over the ester impurity.[1][2][3][4]

Reactivity Profile & Applications

The primary utility of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide lies in its transformation into heterocycles.[1][2][3][4]

A. Intramolecular Cyclization (Morpholinone Synthesis)

Treatment with a strong base triggers an intramolecular Williamson ether synthesis, yielding 4-benzylmorpholin-3-one .[1][2][3][4]

  • Reagents: Sodium hydride (NaH) in THF or Potassium tert-butoxide (KOtBu) in DMF.[1][2][3][4]

  • Mechanism: Deprotonation of the hydroxyl group creates an alkoxide, which performs an intramolecular 6-exo-tet

    
     attack on the chloromethyl carbon, displacing chloride.[1][3][4]
    
  • Significance: This generates the morpholine core found in antidepressants (e.g., Reboxetine) and NK1 antagonists.[1][2][3][4]

B. Nucleophilic Substitution (Linker Chemistry)

The chlorine atom is a good leaving group.[1][2][3][4] If cyclization is suppressed (no strong base), the chloride can be displaced by external amines or thiols, creating linear "T-shaped" linkers useful in PROTACs or bifunctional ligands.[1][2][3][4]

Reaction Pathway (DOT Visualization)[1][2][3][4]

ReactivityPath Core N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Base Base Treatment (NaH / KOtBu) Core->Base Deprotonation Subst Linear Substitution Product (With ext. Nucleophile) Core->Subst External Nu- (No Base) Alkoxide Alkoxide Intermediate Base->Alkoxide Cyclic 4-benzylmorpholin-3-one (Major Product) Alkoxide->Cyclic Intramolecular SN2 (Ring Closure)

Figure 2: Divergent reactivity pathways.[1][2][3][4] Base-mediated cyclization is the dominant application.[1][2][3]

Analytical Characterization (Self-Validating Data)

Due to the tertiary amide bond, this molecule exhibits rotamerism in NMR spectra at room temperature.[1][2][3][4] This is a key validation check; seeing "doubled" peaks often indicates a correct synthesis rather than an impurity.[1][2][3][4]

Predicted


 (400 MHz, 

):
  • 
     7.20–7.40 (m, 5H):  Aromatic benzyl protons.[1][2][3][4]
    
  • 
     4.60 & 4.55 (s, 2H):  Benzylic 
    
    
    
    (Split due to rotamers).[1][2][3][4]
  • 
     4.15 & 4.08 (s, 2H):  Chloromethyl 
    
    
    
    (Characteristic singlet, deshielded by Cl and Carbonyl).[1][2][3][4]
  • 
     3.80 (t, 2H): 
    
    
    
    adjacent to OH.[1][2][3][4]
  • 
     3.55 (t, 2H): 
    
    
    
    adjacent to Nitrogen.[1][2][3][4]
  • 
     2.50 (br s, 1H):  OH (Exchangeable with 
    
    
    
    ).[1][2][3][4]

Mass Spectrometry (ESI):

  • 
    :  228.08 (consistent with Cl isotope pattern 3:1 for 228/230).[1][2][3][4]
    

Safety & Handling (HSE)

  • Alkylating Hazard: As an

    
    -chloroacetamide, this compound is a potent alkylating agent.[1][2][3] It can alkylate DNA and proteins.[1][2][3][4]
    
    • Protocol: Use double gloves (Nitrile/Neoprene).[1][2][3][4] Decontaminate glassware with a solution of methanolic KOH or thiourea to destroy the alkylating functionality before washing.[1][2][3][4]

  • Vesicant: Likely to cause severe skin and eye irritation/damage.[1][2][3][4]

  • Storage: Store under inert gas (Argon) at -20°C. Moisture can hydrolyze the chloride; base traces can trigger premature cyclization.[1][2][3][4]

References

  • PubChem. N-Benzyl-2-chloroacetamide (Analogous Reactivity Data).[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link]

  • Google Patents. Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (Cyclization Context). CN110483436B.[1][2][3][4]

  • MDPI Molbank. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide (Isomer Analysis).[Link][1][2][3][4][6][7][8][9]

Sources

Definitive Technical Guide: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5) is a bifunctional synthetic intermediate critical in the construction of nitrogen-containing heterocycles, particularly morpholin-3-ones .[1] Its structure combines a reactive


-chloroacetamide core with a pendant hydroxyethyl arm, poised for intramolecular cyclization.[1]

Accurate characterization of this molecule is often complicated by its structural similarity to related analogs (e.g., N-benzyl-2-chloroacetamide).[1] This guide provides a definitive reference for its molecular weight, synthesis, and application in drug development workflows.[2][1]

Physicochemical Profile & Molecular Weight[1][2][3][4][5][6][7]

For precise stoichiometric calculations in synthesis and analytical validation (LC-MS), the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the presence of Chlorine (


/

).[2][1]
Molecular Data Table[1][2]
PropertyValueNotes
IUPAC Name N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
CAS Number 100129-49-5 Distinct from N-benzyl-2-chloroacetamide (CAS 2564-06-9)
Molecular Formula

Average Molecular Weight 227.69 g/mol Used for gravimetric stoichiometry
Monoisotopic Mass 227.071 g/mol Used for Mass Spectrometry (M+H peak at ~228.[1][3][4]08)
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; crystallizes upon standing
Solubility DCM, Chloroform, Acetonitrile, MeOHLimited solubility in water and hexanes
Mass Spectrometry Validation (The "Chlorine Rule")

When analyzing this compound via LC-MS, the chlorine atom imparts a distinct isotopic signature.[2][1]

  • M+ Peak (

    
    ):  ~227.07 Da[2][1]
    
  • M+2 Peak (

    
    ):  ~229.07 Da[2][1]
    
  • Ratio: The M : M+2 intensity ratio will be approximately 3:1 , a diagnostic fingerprint for monochlorinated compounds.[2][1]

Synthetic Protocol: N-Acylation of N-Benzylethanolamine[2]

The synthesis involves the selective N-acylation of N-benzylethanolamine using chloroacetyl chloride.[1] This reaction must be controlled to prevent O-acylation (ester formation) or bis-acylation.[1]

Reaction Scheme

[2][1]
Detailed Methodology

Reagents:

  • N-Benzylethanolamine (1.0 eq)[2][1]

  • Chloroacetyl chloride (1.1 eq)[2][1][5]

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 eq)[2][1]
  • Dichloromethane (DCM) or Acetonitrile (Anhydrous)[2][1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with N-benzylethanolamine (1.0 eq) and anhydrous DCM (

    
    ). Add Triethylamine (1.2 eq) and cool the system to 0°C  under an inert atmosphere (
    
    
    
    or
    
    
    ). Cooling is essential to suppress O-acylation.[1]
  • Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[2][1]

  • Quench & Workup:

    • Quench with saturated

      
       solution.[2][1]
      
    • Separate organic layer.[2][1][6]

    • Wash aqueous layer with DCM (

      
      ).[2][1]
      
    • Combine organics and wash with 1M HCl (to remove unreacted amine), then Brine.[2][1]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is often sufficiently pure (>90%).[2][1] If necessary, purify via flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).[2][1]
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: N-Benzylethanolamine + DCM + Base Cool Cool to 0°C (Suppress O-acylation) Start->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add React Stir RT (2-4h) Monitor TLC Add->React Workup Workup: Wash NaHCO3, 1M HCl React->Workup Product Final Product: Viscous Oil/Solid (>90% Purity) Workup->Product

Figure 1: Optimized workflow for the selective N-acylation of secondary amines.

Applications: The Morpholinone Pathway[1]

The primary utility of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is its role as a precursor to 4-benzylmorpholin-3-one .[1] This transformation is a classic example of an intramolecular Williamson ether synthesis.[2][1]

Cyclization Mechanism

Upon treatment with a strong base (e.g., NaH, KOtBu, or aqueous NaOH with phase transfer catalyst), the hydroxyl group is deprotonated.[2] The resulting alkoxide attacks the


-carbon bearing the chlorine atom, displacing the chloride ion and closing the six-membered morpholine ring.[1]

Why this matters: Morpholin-3-ones are privileged scaffolds in medicinal chemistry, serving as cores for:

  • Neurokinin-1 (NK1) antagonists (e.g., Aprepitant analogs).[2][1]

  • Factor Xa inhibitors (Anticoagulants).[2][1]

  • Psychotropic agents. [2]

Pathway Visualization[1][2]

CyclizationPath Precursor N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Linear Precursor) Base Base Treatment (NaH or NaOH) Precursor->Base Deprotonation Intermediate Alkoxide Intermediate (Intramolecular Nucleophile) Base->Intermediate Transition Transition State (SN2 Attack on C-Cl) Intermediate->Transition Ring Closure Product 4-benzylmorpholin-3-one (Cyclized Scaffold) Transition->Product - Cl⁻

Figure 2: Mechanistic pathway for the conversion of the linear acetamide to the morpholinone heterocycle.[2]

References

  • Pharmaffiliates. (2023). N-Benzyl-2-chloro-N-(2-hydroxyethyl)-acetamide Product Data. Retrieved from [Link][2][1]

  • PubChem. (2023).[2][1] Compound Summary: N-Benzyl-2-chloroacetamide (Analog Reference).[1][5] Retrieved from [Link][2][1]

Sources

"N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, theoretical spectroscopic profile. By analyzing the spectral data of structurally related analogues and applying established chemical shift and fragmentation theories, this guide serves as an essential reference for researchers, scientists, and drug development professionals. It offers not only predicted data but also the scientific rationale behind these predictions and outlines the standard experimental protocols required for empirical verification. This synthesized approach provides a robust framework for the identification, characterization, and quality control of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Introduction and Structural Analysis

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a tertiary amide with a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . Its structure integrates several key functional groups that dictate its spectroscopic behavior: a benzyl group, a 2-hydroxyethyl moiety, and a chloroacetamide core. The accurate structural elucidation of such molecules is paramount in drug discovery and development, relying on a synergistic application of various spectroscopic techniques.

This guide will systematically deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses. The causality behind each predicted signal is explained, providing a deeper understanding of the structure-spectrum relationship.

Caption: Molecular structure of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum is based on established additive rules and analysis of similar chemical structures.[1] The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for this type of organic molecule.

Rationale for Predictions:

  • Aromatic Protons (H-g, H-h, H-i): The five protons on the phenyl ring are expected to appear in the typical aromatic region of 7.2-7.4 ppm. Due to free rotation, the ortho (H-g), meta (H-h), and para (H-i) protons may overlap, resulting in a complex multiplet.

  • Benzyl Methylene Protons (H-f): These protons are adjacent to the electron-withdrawing nitrogen and the aromatic ring, placing their predicted chemical shift around 4.6 ppm as a singlet.

  • Chloroacetyl Methylene Protons (H-a): The chlorine atom and the adjacent carbonyl group are strongly deshielding, shifting these protons downfield to approximately 4.1 ppm as a singlet.

  • Ethyl Protons (H-c, H-d): The two methylene groups of the hydroxyethyl chain will appear as triplets due to coupling with each other. The group adjacent to the nitrogen (H-c) is predicted around 3.6 ppm, while the group adjacent to the hydroxyl oxygen (H-d) will be slightly further downfield at about 3.8 ppm.

  • Hydroxyl Proton (H-e): The chemical shift of the -OH proton is highly variable and depends on concentration and solvent. It is expected to be a broad singlet, which would disappear upon shaking the sample with D₂O.

Table 1: Predicted ¹H NMR Data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide in CDCl₃

LabelProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
aCl-CH ₂-C=O~ 4.1s (singlet)2H
cN-CH ₂-CH₂-OH~ 3.6t (triplet)2H
dN-CH₂-CH ₂-OH~ 3.8t (triplet)2H
e-OH Variable (e.g., ~2.5-4.0)br s (broad singlet)1H
fPh-CH ₂-N~ 4.6s (singlet)2H
g,h,iAr-H ~ 7.2 - 7.4m (multiplet)5H

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the functional groups attached to each carbon.[2]

Rationale for Predictions:

  • Carbonyl Carbon (C-1): The amide carbonyl carbon is typically found in the 165-175 ppm range. Due to the electronegative chlorine on the adjacent carbon, a shift towards the lower end of this range, around 168 ppm, is expected.

  • Aromatic Carbons (C-7 to C-11): Aromatic carbons typically resonate between 125-140 ppm.[2] The quaternary carbon (C-7) will be a weak signal around 137 ppm, with the other carbons (C-8, C-9, C-10, C-11) appearing in the 127-129 ppm region.

  • Carbons Adjacent to Nitrogen (C-5, C-3): The benzyl methylene carbon (C-5) and the ethyl carbon (C-3) are directly attached to the nitrogen atom and are expected around 52 ppm and 50 ppm, respectively.

  • Carbon Adjacent to Oxygen (C-4): This carbon in the hydroxyethyl group is deshielded by the hydroxyl group and is predicted to be around 61 ppm.

  • Carbon Adjacent to Chlorine (C-2): The presence of the highly electronegative chlorine atom will shift this carbon significantly downfield to approximately 42 ppm.

Table 2: Predicted ¹³C NMR Data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide in CDCl₃

LabelCarbon AssignmentPredicted Chemical Shift (δ, ppm)
1C =O~ 168
2Cl-C H₂-~ 42
3N-C H₂-CH₂-OH~ 50
4N-CH₂-C H₂-OH~ 61
5Ph-C H₂-N~ 52
7C -ipso (Aromatic)~ 137
8,10C -ortho (Aromatic)~ 128
9,11C -meta (Aromatic)~ 129
12C -para (Aromatic)~ 127

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Rationale for Predictions:

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3550-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.[3]

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretches are found just below 3000 cm⁻¹ (2950-2850 cm⁻¹).[3]

  • C=O Stretch (Amide I Band): The carbonyl stretch in tertiary amides is a very strong and characteristic absorption. It is expected in the range of 1680-1630 cm⁻¹.[4][5]

  • C=C Bending (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.

  • C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the 1200-1029 cm⁻¹ range.[6]

  • C-O Stretch: The C-O stretch of the primary alcohol is expected to be a strong peak around 1050 cm⁻¹.

  • C-Cl Stretch: A medium to strong absorption in the 800-600 cm⁻¹ region is indicative of the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
O-HStretch3550 - 3200Strong, Broad
Aromatic C-HStretch~ 3030Variable
Aliphatic C-HStretch2950 - 2850Medium
C=O (Amide)Stretch1680 - 1630Strong
Aromatic C=CBend1600 - 1450Medium
C-NStretch1200 - 1029Medium
C-O (Alcohol)Stretch~ 1050Strong
C-ClStretch800 - 600Medium-Strong

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.[7][8]

Predicted Molecular Ions:

  • [M+H]⁺: 228.08 (corresponding to C₁₁H₁₅ClNO₂⁺)

  • [M+Na]⁺: 250.06 (corresponding to C₁₁H₁₄ClNO₂Na⁺)

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to occur at the weakest bonds, primarily alpha-cleavage to the nitrogen and benzyl groups.[9][10]

  • Loss of Benzyl Group: A very common fragmentation for N-benzyl compounds is the cleavage of the C-N bond to lose a benzyl radical, leading to the formation of a stable benzyl cation at m/z 91 .[11] This is often the base peak.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the chloromethyl carbon can lead to a fragment at m/z 150 .

  • Loss of Chloroacetyl Group: Cleavage of the N-C(O) bond can result in a fragment at m/z 150 .

  • Loss of Hydroxyethyl Group: Cleavage of the N-CH₂CH₂OH bond can lead to a fragment at m/z 182 .

Fragmentation_Pathway cluster_frags Key Fragments M [M+H]⁺ m/z = 228 f91 Tropylium Ion m/z = 91 M->f91 - C₄H₇ClNO₂ f150 [M - C₇H₇]⁺ m/z = 150 M->f150 - C₇H₇ (benzyl) f182 [M - C₂H₄O]⁺ m/z = 182 M->f182 - C₂H₄O

Caption: Predicted ESI-MS fragmentation pathway.

Standardized Experimental Protocols

To obtain empirical data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[12][13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[14]

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. For ¹³C, a proton-decoupled spectrum is standard.

ATR-FTIR Spectroscopy Protocol
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[15]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal surface. For solids, apply pressure using the built-in clamp to ensure good contact.[16]

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[17]

ESI-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[18]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[7]

  • Mass Analysis: Acquire the mass spectrum in full scan mode to identify the molecular ion. Then, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Analyze the resulting spectra to determine the m/z values of the parent ion and its major fragments.

Integrated Data Analysis for Structural Confirmation

The definitive confirmation of the structure of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide requires the integration of data from all the discussed techniques. No single method provides a complete picture, but together they offer a self-validating system.

Workflow cluster_exp Experimental Data Acquisition cluster_info Information Derived HNMR ¹H NMR HNMR_info Proton Environments & Connectivity HNMR->HNMR_info CNMR ¹³C NMR CNMR_info Carbon Backbone CNMR->CNMR_info IR FTIR IR_info Functional Groups IR->IR_info MS Mass Spec MS_info Molecular Weight & Fragments MS->MS_info Struct Confirmed Structure HNMR_info->Struct CNMR_info->Struct IR_info->Struct MS_info->Struct

Caption: Workflow for spectroscopic structural confirmation.

  • MS confirms the molecular weight and provides key fragments (like the m/z 91 benzyl cation) that are consistent with the proposed structure.

  • IR confirms the presence of key functional groups: the O-H of the alcohol, the C=O of the tertiary amide, and the aromatic ring.

  • ¹³C NMR confirms the number of unique carbon environments and the presence of the carbonyl, aromatic, and various aliphatic carbons.

  • ¹H NMR provides the final, detailed picture, showing the number of protons in each environment, their electronic surroundings, and their connectivity through spin-spin coupling (e.g., the triplet-triplet pattern of the ethyl group).

By correlating the information from these four independent analyses, a scientist can unequivocally confirm the identity and purity of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Conclusion

This guide has established a detailed, predicted spectroscopic profile for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. Through a systematic, first-principles approach supported by data from analogous structures, we have outlined the expected signals in ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols offer a standardized methodology for the empirical validation of these predictions. This comprehensive guide serves as a valuable resource for any researcher or professional engaged in the synthesis, identification, or analysis of this compound, underscoring the power of a multi-faceted spectroscopic approach in modern chemical science.

References

  • Jumde, V. R., & Gholap, A. R. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Dimitrova, I., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Resonance.
  • Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Abraham, R. J. (2010). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.
  • Szafran, M., & Szmytry, M. (n.d.). Carbonyl - compounds - IR - spectroscopy. Adam Mickiewicz University.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organomation. (n.d.).
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy.
  • Element Lab Solutions. (n.d.).
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Specac Ltd. (n.d.).
  • Western University. (n.d.). NMR Sample Preparation. Facilities - Department of Chemistry.
  • Larsen, R. G., & Grassian, V. H. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Gowda, B. T., et al. (2008). Table 3. 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides.
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) 13C NMR spectrum.
  • eGyanKosh. (n.d.).
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Wang, Z., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 94(1), 399-417.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Gordey, Y. A., et al. (2020). 1 Н and 13 С NMR data for benzyl sulfide, benzyl disulfide, IX, and II.
  • Wang, Y., et al. (2024). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds.
  • LCGC International. (2020).
  • Larsen, R. G., & Grassian, V. H. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Bruker. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry.
  • University of Wisconsin-Platteville. (n.d.).
  • University of Tennessee. (n.d.).
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12.
  • Maizels, M. (2020).

Sources

"N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Content Type: Technical Monograph / Synthesis Guide Audience: Organic Chemists, Process Scientists, Medicinal Chemists

Synthesis, Cyclization, and Application as a Heterocyclic Scaffold

Executive Summary & Chemical Identity

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5) is a pivotal bifunctional intermediate in organic synthesis. Structurally, it possesses an electrophilic


-chloroacetamide motif and a nucleophilic primary alcohol. This dual reactivity makes it the obligate linear precursor for the synthesis of 4-benzylmorpholin-3-one , a core scaffold found in neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant precursors) and various anticoagulants.

This guide details the controlled synthesis of this linear intermediate and its subsequent cyclization, providing researchers with a validated pathway to substituted morpholines.

Physicochemical Profile
PropertyData
CAS Number 100129-49-5
Molecular Formula C

H

ClNO

Molecular Weight 227.69 g/mol
Appearance Viscous oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water
Stability Hydrolytically sensitive; prone to spontaneous cyclization at high pH

Synthetic Pathway & Mechanism

The synthesis involves a two-stage sequence:

  • N-Acylation: Selective acylation of the secondary amine (N-benzylaminoethanol) with chloroacetyl chloride.

  • Cyclization (Intramolecular Williamson Ether Synthesis): Base-mediated displacement of the chloride by the pendant alkoxide to form the morpholinone ring.

Pathway Visualization

SynthesisPathway Start N-benzylaminoethanol (Nucleophile) Intermediate N-benzyl-2-chloro-N- (2-hydroxyethyl)acetamide (Target Linear Amide) Start->Intermediate Step 1: N-Acylation (DCM, TEA, 0°C) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 4-benzylmorpholin-3-one (Cyclized Heterocycle) Intermediate->Product Step 2: Cyclization (NaH, THF or KOtBu)

Figure 1: Synthetic logic flow from amino alcohol to morpholinone scaffold.

Experimental Protocols

Step 1: Synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Objective: Isolate the linear amide without premature cyclization. Critical Control: Temperature must be maintained <5°C during addition to prevent O-acylation or bis-acylation.

Reagents:

  • N-Benzylaminoethanol (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with N-benzylaminoethanol (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Place under inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add chloroacetyl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is highly exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
  • Workup: Quench with cold water (20 mL). Separate the organic layer.[2][3] Wash sequentially with 1N HCl (to remove unreacted amine/TEA), saturated NaHCO

    
    , and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Result: The product is typically obtained as a pale yellow oil. Yield: 85-92%.

Step 2: Cyclization to 4-benzylmorpholin-3-one

Objective: Intramolecular ring closure. Mechanism: The base deprotonates the hydroxyl group, generating an alkoxide which attacks the


-carbon, displacing chloride.

Reagents:

  • Linear Amide (from Step 1) (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil) (1.2 equiv)

  • Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Activation: Suspend NaH (12 mmol) in anhydrous THF (30 mL) in a dry flask at 0°C.

  • Addition: Dissolve the linear amide (10 mmol) in THF (10 mL) and add dropwise to the NaH suspension. Caution: Hydrogen gas evolution.[4]

  • Cyclization: Stir at 0°C for 30 minutes, then warm to RT. If reaction is sluggish (monitored by TLC), heat to reflux for 2 hours.

  • Quench: Carefully add saturated NH

    
    Cl solution to quench excess hydride.
    
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

  • Result: White to off-white solid. Yield: 75-85%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Acylation (Ester formation) Temperature too high during Step 1 addition.Ensure T < 0°C; add acid chloride slower.
Incomplete Cyclization Base too weak or wet solvent.Use NaH or KOtBu; ensure anhydrous THF.
Hydrolysis of Chloride Presence of water in Step 2.Strictly anhydrous conditions required.
Emulsions during Workup Surfactant nature of the amide.Use brine and filter through Celite if necessary.

Safety & Handling

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood. Reacts violently with water.

  • N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide: An alkylating agent. It may act as a skin sensitizer and potential carcinogen. Wear nitrile gloves and avoid inhalation of aerosols.

  • Sodium Hydride: Pyrophoric hazard. Keep away from moisture.

Applications in Drug Discovery

The morpholin-3-one ring generated from this intermediate is a "privileged scaffold" in medicinal chemistry.

  • NK1 Antagonists: The benzyl-morpholinone core mimics the spatial arrangement of peptide bonds in Substance P antagonists.

  • Factor Xa Inhibitors: Substituted morpholinones (analogous to Rivaroxaban) utilize this cyclization chemistry, though often with different N-substituents (e.g., p-aminophenyl).

  • Chiral Resolution: The N-benzyl group can be removed via hydrogenolysis (

    
    , Pd/C) to yield the free morpholin-3-one, which can then be functionalized or resolved using chiral acids.
    

References

  • Synthesis of Morpholinones via N-Acylation: BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride: Protocols."[1] [1]

  • Cyclization Mechanisms (General Morpholinone Synthesis): ChemicalBook. "N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Properties and Reactions."

  • Related Patent Literature (Analogous Cyclizations): Google Patents. "Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one (US6177564B1)."

  • Alternative Green Synthesis (Glyoxylic Acid Route): Google Patents. "Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (CN110483436B)."[3]

Sources

Architectural Precision: A Technical Guide to N-Benzyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers engaged in medicinal chemistry and pharmacology.

Executive Summary

The N-benzyl acetamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from voltage-gated sodium channels (VGSCs) to cholinesterases. Best exemplified by the anticonvulsant Lacosamide (Vimpat), this pharmacophore balances lipophilicity (benzyl moiety) with hydrogen-bonding capability (acetamide core), facilitating blood-brain barrier (BBB) penetration and specific receptor interaction.

This guide moves beyond basic definitions to explore the synthetic architecture, structure-activity relationships (SAR), and mechanistic pathways that define this class of therapeutics.

Chemical Architecture & Physiochemical Logic

The core utility of N-benzyl acetamide derivatives lies in their modularity. The scaffold can be dissected into three functional domains:

  • Domain A (Aromatic Head): The benzyl ring.[1][2][3][4][5] It serves as the primary hydrophobic anchor, engaging in

    
     stacking or hydrophobic interactions within the receptor pocket (e.g., the hydrophobic cleft of VGSCs).
    
  • Domain B (Linker/Spacer): The carbon chain connecting the nitrogen to the carbonyl. In bioactive derivatives like functionalized amino acids, this region often contains a chiral center . Maintenance of stereochemistry (typically the R-configuration for anticonvulsants) is critical for potency.

  • Domain C (Acetamide Tail): The acetamido group acts as a hydrogen bond donor/acceptor network, essential for orienting the molecule within the binding site.

Physiochemical Profile (General)[6]
  • LogP: Typically 1.5 – 3.0 (Ideal for CNS penetration).

  • Polar Surface Area (PSA): ~50–70 Ų (High oral bioavailability).

  • Metabolic Stability: The amide bond is relatively stable to plasma hydrolysis, though susceptible to hepatic amidases.

Synthetic Framework: Precision Protocols

For drug development professionals, the challenge is not just forming the amide bond, but doing so without racemizing the alpha-carbon, especially when synthesizing amino acid derivatives (e.g., Lacosamide analogs).

Recommended Protocol: DMTMM-Mediated Coupling

While traditional Schotten-Baumann conditions (Acid Chloride + Amine) are efficient for simple achiral molecules, they pose a risk of racemization for chiral substrates. The use of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is the superior choice for synthesizing complex N-benzyl acetamide derivatives due to its mild conditions and retention of chirality.

Step-by-Step Methodology

Reagents:

  • Carboxylic Acid Precursor (e.g., N-acetyl-D/L-amino acid)

  • Benzylamine derivative (1.0 equiv)

  • DMTMM (1.1 equiv)

  • Solvent: THF or Methanol

  • Temperature: 20–25 °C

Protocol:

  • Activation: Dissolve the N-acetyl amino acid (1.0 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Add DMTMM (1.1 mmol) directly to the solution. Stir for 10 minutes to form the activated ester intermediate in situ.

  • Coupling: Add the substituted benzylamine (1.0 mmol) dropwise.

  • Reaction: Stir at room temperature for 3–6 hours. Monitor via TLC (SiO₂, EtOAc/Hexane 1:1) or LC-MS.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc (30 mL).

    • Wash sequentially with 1N HCl (to remove unreacted amine/DMTMM byproducts), Sat. NaHCO₃, and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Et₂O or purify via flash column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Acetyl Amino Acid (Chiral Precursor) Activation Activation (DMTMM / THF) Start->Activation Intermediate Activated Ester (In Situ) Activation->Intermediate 10 min, RT Addition Add Benzylamine (Nucleophilic Attack) Intermediate->Addition Product N-Benzyl Acetamide Derivative Addition->Product 3-6 hrs, Retention of Config.

Caption: Figure 1. DMTMM-mediated coupling strategy ensuring retention of stereochemistry at the alpha-carbon.

Pharmacological Mechanics

Neurological Target: Voltage-Gated Sodium Channels (VGSCs)

The primary mechanism for anticonvulsant N-benzyl acetamides (like Lacosamide) differs from traditional sodium channel blockers (e.g., Phenytoin, Carbamazepine).

  • Traditional Blockers: Target the fast inactivation state.

  • N-Benzyl Acetamides: Selectively enhance slow inactivation of VGSCs. This allows the drug to dampen hyper-excitable neurons (seizure focus) without affecting physiological action potentials, resulting in a superior side-effect profile.

Oncology Target: Procaspase-3 Activation

Certain derivatives (e.g., PAC-1 analogs) bypass upstream signaling defects in cancer cells by directly chelating Zinc (Zn²⁺) that inhibits Procaspase-3 . This chelation induces a conformational change, auto-activating the enzyme to Caspase-3 and triggering apoptosis.

Mechanism of Action Diagram

Mechanism Drug N-Benzyl Acetamide (Ligand) Target Voltage-Gated Na+ Channel (VGSC) Drug->Target Binds to Hydrophobic Pocket State1 Fast Inactivation (Milliseconds) Target->State1 No Effect State2 Slow Inactivation (Seconds/Minutes) Target->State2 Promotes Transition Effect Stabilization of Slow Inactivated State State2->Effect Outcome Reduced Neuronal Hyper-excitability Effect->Outcome

Caption: Figure 2. Selective enhancement of VGSC slow inactivation by N-benzyl acetamide derivatives.

Structure-Activity Relationship (SAR)[4][5]

The SAR of this class is tight and specific. Modifications to the "Tail" (Acetamide) or "Head" (Benzyl) drastically alter potency.

Comparative Activity Data (Anticonvulsant Models)

Data normalized from Maximal Electroshock Seizure (MES) tests in mice (i.p.).

Compound DerivativeR-Group (C2 Position)Benzyl Substituent (4')ED₅₀ (mg/kg)Interpretation
Lacosamide (Ref) (R)-MethoxymethylH4.5 Optimal lipophilicity/polarity balance.
Analog A (S)-MethoxymethylH>100Stereospecificity is absolute; (S)-isomer is inactive.
Analog B Methyl (Alanine deriv.)H~30Loss of ether oxygen reduces H-bonding potential.
Analog C H (Glycine deriv.)H>100C2 substituent is critical for hydrophobic pocket fill.
Analog D (R)-MethoxymethylF (Fluoro)3.0 Electron-withdrawing group enhances metabolic stability.
Key SAR Insights
  • Stereochemistry: The (R)-configuration at the C2 position (amino acid alpha-carbon) is non-negotiable for anticonvulsant activity.

  • The 3-Oxy Site: In Lacosamide derivatives, the methoxy group at the C3 position (part of the modified serine side chain) is crucial. Replacing it with bulky groups decreases potency, while small hydrophobic groups (ethoxy, allyl) are tolerated but less potent.

  • Benzyl Substitution: Small electron-withdrawing groups (F, Cl) at the 4'-position of the benzyl ring often improve potency (ED₅₀ < 5 mg/kg) by preventing metabolic oxidation of the aromatic ring.

References

  • Choi, D., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4'-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry. Link

  • Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acids. Journal of Medicinal Chemistry. Link

  • Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews. Link

  • Kunze, A., et al. (2009). DMTMM-mediated coupling of N-protected amino acids. Tetrahedron Letters. Link

  • Putt, K. S., et al. (2006). Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy. Nature Chemical Biology. Link

Sources

The Chloroacetamide Moiety: From Synthetic Linchpin to Covalent Warhead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades,


-chloroacetamides were viewed primarily as industrial intermediates or herbicides (e.g., metolachlor). However, in modern organic synthesis and drug discovery, they have evolved into high-precision tools. This guide analyzes the dual role of chloroacetamides: first, as robust electrophilic scaffolds for constructing complex heterocycles (via Multicomponent Reactions), and second, as "tunable warheads" in Targeted Covalent Inhibitors (TCIs) for drugging "undruggable" targets like KRAS G12C.

Part 1: Mechanistic Foundations & Reactivity Profile

The utility of the chloroacetamide group stems from the unique electronic environment of the


-carbon. Unlike simple alkyl chlorides, the adjacent carbonyl group lowers the energy of the C-Cl 

orbital, significantly enhancing susceptibility to nucleophilic attack via

mechanisms.
The Stability-Reactivity Paradox

In drug discovery, a "warhead" must be stable enough to circulate in plasma but reactive enough to bond with a specific residue (usually Cysteine) upon docking.

  • Iodoacetamides: High reactivity, low selectivity (rapidly consumed by glutathione).

  • Acrylamides: Moderate reactivity, requires specific orientation (Michael acceptor).

  • Chloroacetamides: "Goldilocks" reactivity. They are often metabolically stable until positioned in close proximity to a nucleophile within an enzyme pocket, where the local effective concentration drives the reaction.

The Finkelstein Tuning

Synthetic chemists often modulate this reactivity in situ. By adding catalytic iodide (NaI/KI), the chloride is displaced by iodide (Finkelstein reaction). The resulting transient iodoacetamide reacts orders of magnitude faster, allowing for milder reaction conditions when building delicate heterocycles.

Part 2: Synthetic Utility – The "Builder" Role

Chloroacetamides are linchpins in diversity-oriented synthesis, particularly in accessing nitrogen heterocycles.[1]

The Ugi-Deprotect-Cyclize (UDC) Strategy

The Ugi 4-Component Reaction (U-4CR) utilizing chloroacetic acid allows for the rapid assembly of a linear peptide backbone which can be cyclized into complex scaffolds like 2,5-diketopiperazines or lactams .

Mechanism:

  • Condensation: Amine + Aldehyde + Isocyanide + Chloroacetic Acid

    
     Linear 
    
    
    
    -chloroacetamido amide.
  • Activation: The secondary amide nitrogen (or an auxiliary nucleophile) attacks the

    
    -carbon.
    
  • Cyclization: Displacement of chloride forms the ring.

Visualization: Post-Ugi Cyclization Workflow

Ugi_Strategy Inputs INPUTS: Aldehyde + Amine Isocyanide + Chloroacetic Acid Linear INTERMEDIATE: Linear u03b1-Chloroacetamido Adduct Inputs->Linear Ugi-4CR Cyclic PRODUCT: 2,5-Diketopiperazine (Heterocycle) Linear->Cyclic Intramolecular SN2 Base REAGENT: Base (Cs2CO3) or Cat. Iodide Base->Linear Promotes

Caption: The UDC strategy leverages the chloroacetamide motif to convert linear multicomponent adducts into cyclic pharmacophores.

Part 3: Medicinal Chemistry – The "Weapon" Role

The resurgence of covalent drugs has placed chloroacetamides at the forefront of "Targeted Covalent Inhibitors" (TCIs).

Cysteine Targeting

The thiol group of Cysteine (pKa


 8.3) is the primary target. Within a protein pocket, the pKa of a catalytic cysteine can be suppressed, making it a thiolate anion (

) at physiological pH. This specific nucleophile attacks the

-carbon of the chloroacetamide, forming an irreversible C-S bond.
Comparative Warhead Profiling

Researchers must select the warhead based on the target's turnover rate and the residence time required.

Table 1: Electrophilic Warhead Comparison

FeatureChloroacetamideAcrylamideEpoxideVinyl Sulfone
Mechanism

Displacement
Michael AdditionRing OpeningMichael Addition
Reactivity Tunable (Low to High)ModerateHigh (Non-specific)Moderate
Selectivity High (Proximity driven)High (Orientation driven)LowModerate
Reversibility IrreversibleIrreversibleIrreversibleIrreversible
Key Drug Class Proteome Probes / TCIsKinase Inhibitors (e.g., Ibrutinib)Antibiotics (Fosfomycin)Protease Inhibitors
Visualization: Covalent Inhibition Mechanism

Covalent_Mech Ligand Ligand (Drug) with Chloroacetamide Docking Reversible Binding (Ki) (Non-covalent affinity) Ligand->Docking Enters Pocket Attack Nucleophilic Attack (Cys-S- attacks C-Cl) Docking->Attack Proximity Effect Bond Irreversible Complex (Covalent Bond Formed) Attack->Bond Cl- Departure

Caption: Kinetic pathway of a chloroacetamide TCI. The initial reversible binding (Ki) positions the warhead for the irreversible step (k_inact).

Part 4: Practical Protocols

Protocol A: General Synthesis of N-Aryl Chloroacetamides

Standard procedure for creating the electrophilic scaffold.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the aniline/amine (10 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base: Add Triethylamine (

    
    , 12 mmol, 1.2 eq) and cool the solution to 0°C in an ice bath.
    
  • Addition: Add Chloroacetyl chloride (11 mmol, 1.1 eq) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (usually Hexane:EtOAc).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol or purify via flash column chromatography.
    
Protocol B: The Finkelstein-Assisted Cyclization (Post-Ugi)

Used when the chloride is too slow to cyclize.

  • Substrate: Dissolve the linear Ugi adduct (containing the chloroacetamide) in Acetone or DMF.

  • Catalyst: Add Potassium Iodide (KI, 0.5 eq) and a base (e.g.,

    
    , 2.0 eq).
    
  • Heating: Heat to 60°C. The KI converts the chloro-species to the iodo-species transiently, which is then rapidly displaced by the internal nucleophile.

  • Validation: Reaction completion is indicated by the precipitation of KCl (in acetone) and disappearance of the starting material on LC-MS.

Part 5: Safety & Handling

Chloroacetamides are potent alkylating agents and contact sensitizers .

  • Skin Contact: They can cause allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

  • Inhalation: Handle only in a well-ventilated fume hood.

  • Quenching: All glassware and waste containing chloroacetamides should be treated with a dilute solution of sodium thiosulfate or cysteine ethyl ester to quench the electrophile before disposal.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI (Pharmaceuticals), 2022. URL:[Link][2]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3]·YAP1 interaction. Source: RSC Medicinal Chemistry, 2021. URL:[Link]

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds. Source: Frontiers in Chemistry, 2018. URL:[Link]

  • Reactive-cysteine profiling for drug discovery (isoTOP-ABPP). Source: Nature Reviews Drug Discovery / NIH PMC, 2019. URL:[Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Source: Synthetic Communications, 2019. URL:[Link][2]

Sources

The N-Benzyl Motif in Medicinal Chemistry: Pharmacophore, Liability, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-benzyl moiety represents a "privileged structure" in medicinal chemistry, appearing ubiquitously in alkaloids, CNS agents, and kinase inhibitors. Its utility stems from a dual nature: it serves as a robust hydrophobic anchor capable of engaging in 

-

stacking and cation-

interactions, yet it simultaneously introduces a significant metabolic liability via CYP450-mediated

-dealkylation.

This technical guide analyzes the


-benzyl group beyond its role as a synthetic protecting group, focusing on its function as a pharmacophore.[1] We detail the structural biology of its binding modes, the mechanistic basis of its metabolic instability, and field-proven synthetic protocols for its installation.

Part 1: The Pharmacophore Perspective

Structural Biology & Binding Modes

The


-benzyl group is rarely an innocent bystander. In the context of G-Protein Coupled Receptors (GPCRs) and enzymes (particularly acetylcholinesterases and monoamine oxidases), the benzyl ring often occupies hydrophobic pockets defined by aromatic residues (Phenylalanine, Tryptophan, Tyrosine).

Key Interaction Types:

  • 
    -
    
    
    
    Stacking:
    The electron-rich
    
    
    -cloud of the benzyl ring interacts with aromatic side chains. This is critical in the "Peripheral Anionic Site" (PAS) of Acetylcholinesterase (AChE).
  • Cation-

    
     Interactions:  If the nitrogen atom is protonated (physiological pH), the positive charge is stabilized by the quadrupole moment of adjacent aromatic rings (e.g., Trp).
    
  • Hydrophobic Enclosure: The methylene spacer (

    
    ) allows the phenyl ring to articulate and fit into deep lipophilic crevices, acting as a flexible "anchor."
    

BindingModes cluster_legend Interaction Types Drug N-Benzyl Drug (Protonated Amine) Receptor_Trp Receptor Residue (e.g., Trp279) Drug->Receptor_Trp T-shaped or Parallel Pi-Pi Stacking Drug->Receptor_Trp Cation-Pi Interaction Receptor_Asp Anionic Site (e.g., Asp74) Drug->Receptor_Asp Salt Bridge (via N+) key The benzyl group acts as a flexible hydrophobic anchor facilitating dual binding modes.

Figure 1: Schematic representation of N-benzyl pharmacophore interactions within a receptor active site.[2]

Part 2: Metabolic Liability & Optimization

The CYP450 Challenge: Oxidative -Dealkylation

The primary failure mode for


-benzyl compounds in DMPK (Drug Metabolism and Pharmacokinetics) is rapid clearance via oxidative 

-dealkylation. This reaction is catalyzed predominantly by CYP450 isoforms (e.g., CYP3A4, CYP2D6).

Mechanism: The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, not a Single Electron Transfer (SET). The enzyme abstracts a hydrogen atom from the benzylic


-carbon, forming a carbon-centered radical. This radical rapidly recombines with an iron-bound hydroxyl radical to form a carbinolamine (hemiaminal), which is inherently unstable and collapses to release benzaldehyde and the free amine.

Metabolism Step1 Parent Drug (N-Benzyl) Step2 Benzylic Radical ( via CYP450 HAT) Step1->Step2 -H• (Abstraction) Step3 Carbinolamine (Hemiaminal) Step2->Step3 +OH• (Rebound) Step4 Metabolites: Amine + Benzaldehyde Step3->Step4 Spontaneous Collapse

Figure 2: The oxidative N-dealkylation pathway mediated by CYP450 enzymes.

Optimization Strategies

To mitigate this metabolic soft spot without sacrificing potency, medicinal chemists employ specific structural modifications.[3][4]

StrategyMechanism of ActionPros/Cons
Deuteration Kinetic Isotope Effect (KIE): Replacing benzylic H with D increases the bond dissociation energy, slowing the rate-limiting HAT step.Pro: Minimal structural change; binding affinity usually retained.Con: Cost of goods; regulatory complexity.
Fluorination Electronic Deactivation: Adding F to the phenyl ring (esp. para or meta) withdraws electron density, increasing the oxidation potential of the benzylic C-H bonds.Pro: Can also improve lipophilicity/metabolic stability elsewhere.Con: May alter

-stacking capability.
Steric Hindrance Access Blockade: Ortho-substitution (e.g., o-Me, o-Cl) on the phenyl ring twists the conformation, preventing the heme iron from accessing the benzylic hydrogens.Pro: effective stabilization.Con: High risk of disrupting receptor binding.

-Methylation
Elimination of H: Replacing a benzylic H with a methyl group (creating a chiral center).Pro: Removes one abstractable H; adds steric bulk.Con: Creates a stereocenter (enantiomer separation required).

Part 3: Synthetic Architecture

Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

While catalytic hydrogenation is used for removing benzyl groups, Reductive Amination is the gold standard for installing them in complex molecules.[5][6][7] Sodium Triacetoxyborohydride (


) is preferred over 

(toxic) and

(too reactive, reduces ketones).

Why this protocol works:


 is mild.[5] It does not reduce the aldehyde/ketone substrate at an appreciable rate. However, it rapidly reduces the iminium ion formed in situ.[5] This allows for a "One-Pot" procedure where the amine and aldehyde are mixed directly with the reducing agent.
Experimental Workflow

Reagents:

  • Amine substrate (1.0 equiv)

  • Benzaldehyde derivative (1.1–1.2 equiv)

  • 
     (1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0–2.0 equiv, if amine is free base)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under

    
     atmosphere, dissolve the amine (1.0 equiv) in DCE (
    
    
    
    concentration).
  • Activation: Add the benzaldehyde derivative (1.1 equiv).

    • Scientist's Note: If the amine is a salt (e.g.,

      
       salt), add 1.0 equiv of 
      
      
      
      .[6] If the amine is a free base, add catalytic AcOH to promote imine formation.
  • Reduction: Add

    
     (1.5 equiv) in a single portion.
    
    • Observation: The reaction may bubble slightly. The suspension will eventually clear or change consistency.[3]

  • Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS for the disappearance of the secondary amine and the appearance of the product mass (

    
    ).
    
    • Critical Check: Ensure the intermediate imine is not persisting. If imine remains, add a small amount of MeOH to solubilize/protonate.

  • Workup: Quench by adding saturated aqueous

    
    . Stir for 15 minutes to destroy excess borohydride. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Part 4: Case Study - Donepezil (Aricept)

Donepezil is the quintessential example of an


-benzyl pharmacophore driving potency. It is an Acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease.[8]
  • Target: AChE possesses a deep active-site gorge.

  • Binding Mode:

    • Bottom of Gorge (CAS): The dimethoxyindanone moiety binds to the Catalytic Anionic Site.

    • Top of Gorge (PAS): The

      
      -benzyl piperidine  moiety binds to the Peripheral Anionic Site. The benzyl ring engages in a classic 
      
      
      
      -
      
      
      stacking interaction with Trp279 .
  • Significance: Without the

    
    -benzyl group, the affinity for the PAS is lost, significantly reducing potency and selectivity.
    

Donepezil Donepezil Donepezil Structure Linker Piperidine Linker Donepezil->Linker Contains PAS Peripheral Anionic Site (Trp279) CAS Catalytic Anionic Site (Trp84) Linker->PAS N-Benzyl Group Pi-Stacking Linker->CAS Indanone Group Stacking

Figure 3: Dual binding mode of Donepezil facilitated by the N-benzyl moiety.

References

  • Proteopedia . (2025). Donepezil Mechanism of Action and Binding Mode. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996).[6] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Journal of Organic Chemistry. Retrieved from [Link] (Context via )

  • Cerny, M. A., & Hanzlik, R. P. (2006).[9] Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer.[9][10] Journal of the American Chemical Society.[6][9] Retrieved from [Link]

  • Bajda, M., et al. (2013). Structure-based design and synthesis of novel dual-binding acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide .

Executive Summary & Scope

This document details the optimized experimental procedure for synthesizing N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5). This molecule is a critical intermediate in the synthesis of 4-benzylmorpholin-3-one and other pharmacologically active heterocyclic scaffolds.

The protocol addresses the primary synthetic challenge: Chemoselectivity . The substrate, N-benzylethanolamine, contains both a nucleophilic secondary amine and a primary alcohol. The objective is to exclusively acylate the nitrogen atom while preserving the hydroxyl group and preventing premature cyclization into the morpholinone.

Key Features of this Protocol:

  • Selectivity Control: Uses temperature modulation to favor

    
    -acylation over 
    
    
    
    -acylation.
  • Scalability: Designed for gram-to-multigram scale.

  • Self-Validation: Includes in-process control (IPC) checkpoints using TLC and NMR markers.

Reaction Mechanism & Strategy

The synthesis proceeds via a nucleophilic acyl substitution. The secondary amine of N-benzylethanolamine attacks the carbonyl carbon of chloroacetyl chloride.

Critical Mechanistic Insight: Although amines are generally more nucleophilic than alcohols, the reaction is exothermic. Uncontrolled heat can lead to two failure modes:

  • 
    -acylation:  Formation of the ester side-product.
    
  • Premature Cyclization: The product contains an alkyl chloride and an alcohol. Under basic conditions and heat, the alkoxide can displace the chloride to form 4-benzylmorpholin-3-one.

To mitigate this, we utilize a low-temperature anhydrous protocol with a non-nucleophilic base (Triethylamine) in Dichloromethane (DCM).

Pathway Diagram

ReactionPathway Substrate N-Benzylethanolamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent -10°C, DCM Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product TARGET: N-benzyl-2-chloro-N- (2-hydroxyethyl)acetamide Intermediate->Product - HCl (TEA scavenged) SideProduct1 Side Product: O-Acylated Ester Intermediate->SideProduct1 High Temp (>20°C) SideProduct2 Side Product: 4-Benzylmorpholin-3-one (Cyclized) Product->SideProduct2 Strong Base / Heat

Figure 1: Reaction pathway highlighting the target synthesis and potential thermal/base-mediated side reactions.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RolePurity Req.
N-Benzylethanolamine 151.211.0Substrate>98%
Chloroacetyl Chloride 112.941.1Acylating AgentDistilled/Fresh
Triethylamine (TEA) 101.191.2Base (HCl scavenger)Dry
Dichloromethane (DCM) 84.93SolventSolvent (0.2 M)Anhydrous
Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).

  • Low-temperature thermometer.

  • Ice/Salt bath (

    
    C to 
    
    
    
    C).

Experimental Procedure

Step 1: Setup and Dissolution[1]
  • Equip a 250 mL three-neck flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Purge the system with nitrogen for 10 minutes.

  • Charge N-Benzylethanolamine (5.0 g, 33.1 mmol) into the flask.

  • Add anhydrous DCM (100 mL) via syringe. Stir until fully dissolved.

  • Add Triethylamine (4.02 g, 5.5 mL, 39.7 mmol).

  • Cool the mixture to -10°C using an ice/salt bath. Note: Proper cooling is the primary control for chemoselectivity.

Step 2: Acylation
  • Dilute Chloroacetyl chloride (4.11 g, 2.9 mL, 36.4 mmol) in 10 mL of anhydrous DCM in the addition funnel.

  • Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes.

    • Critical: Maintain internal temperature below 0°C. Rapid addition causes localized heating, promoting

      
      -acylation.
      
  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour , then slowly warm to room temperature (RT) over 1 hour.

Step 3: Monitoring (IPC)
  • TLC System: 50% Ethyl Acetate / 50% Hexane.

  • Visualization: UV (254 nm) and KMnO4 stain (Amide is not very UV active; Benzyl group is).

  • Criteria: The starting amine (lower Rf, polar) should disappear. The product amide will appear at a higher Rf.

Step 4: Workup & Isolation
  • Quench the reaction by adding water (50 mL) to the stirring mixture.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 0.5 M HCl (50 mL) .

    • Why: This removes unreacted amine and TEA. The product is a neutral amide and will remain in the DCM.

  • Neutralization: Wash with saturated NaHCO3 (50 mL) to remove residual acid.

  • Brine Wash: Wash with saturated NaCl (50 mL).

  • Dry the organic layer over anhydrous Na2SO4 for 15 minutes.

  • Filter and concentrate under reduced pressure (Rotavap) at 35°C.

    • Caution: Do not overheat the water bath (>45°C) during concentration to avoid cyclization to the morpholinone.

Step 5: Purification

The crude product is typically a viscous pale-yellow oil.

  • Purity Check: If purity is >95% by NMR, no further purification is needed.

  • Flash Chromatography: If required, purify on silica gel eluting with a gradient of 20%

    
     50% EtOAc in Hexanes.
    

Quality Control & Data Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solidDarkening indicates decomposition.
1H NMR (CDCl3)

4.60 (s, 2H, N-CH2-Ph)
Diagnostic benzylic singlet.
1H NMR (CDCl3)

4.10 (s, 2H, Cl-CH2-CO)
Diagnostic chloroacetyl singlet.
1H NMR (CDCl3)

3.80 (t, 2H), 3.55 (t, 2H)
Ethylene backbone protons.
Rotamers Visible in NMRDue to restricted rotation of the C-N amide bond, signals may appear as split peaks (approx 2:1 ratio).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product contains ester (O-acylation) Reaction temp too high.Ensure addition is at -10°C; add reagent slower.
Product cyclized to Morpholinone Basic workup too harsh or heating.Keep rotavap bath <40°C; avoid strong base washes.
Low Yield Hydrolysis of acid chloride.Ensure DCM and glassware are strictly anhydrous.

References

  • Preparation of 4-benzyl-2-hydroxy-morpholine-3-one. Google Patents, CN110483436B. Link

  • Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv, 2021. Link

  • Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. Google Patents, DE10342570A1. Link

  • General methods for N-acylation with Chloroacetyl Chloride. BenchChem Application Notes. Link

  • Product Specification: N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. BLD Pharm Catalog. Link

"N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Profile & Synthetic Protocols for Morpholin-3-one Scaffolds

Abstract & Core Utility

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5) serves as a critical bifunctional "linchpin" intermediate in heterocyclic synthesis. Possessing both an electrophilic


-chloroacetamide motif and a nucleophilic primary alcohol, it is the direct linear precursor to 4-benzylmorpholin-3-one .

This scaffold is ubiquitous in drug discovery, serving as a core pharmacophore in neurokinin-1 (NK1) antagonists, factor Xa inhibitors, and as a protected form of morpholine. This guide details the controlled synthesis of this intermediate and its subsequent cyclization, emphasizing the suppression of intermolecular polymerization—the primary failure mode in this chemistry.

Chemical Profile & Stability[1]

ParameterSpecification
IUPAC Name N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
CAS Number 100129-49-5
Molecular Formula

Molecular Weight 227.69 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Reactivity Class Alkylating Agent / Electrophile
Storage 2-8°C, under Argon/Nitrogen. Moisture sensitive (hydrolysis of alkyl chloride).

Safety Warning: This compound is a potent alkylating agent. It can cause severe skin and eye irritation and is a potential skin sensitizer. All manipulations must occur in a fume hood using nitrile gloves and eye protection.

Synthetic Pathway & Mechanism

The synthesis relies on the chemoselective N-acylation of N-benzylethanolamine, followed by a base-mediated intramolecular Williamson ether synthesis.

Reaction Logic Diagram

ReactionScheme Start N-Benzylethanolamine (Nucleophile) Inter Intermediate: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Start->Inter N-Acylation (DCM, -10°C) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Product Product: 4-benzylmorpholin-3-one Inter->Product Cyclization (Intramolecular) Side Side Product: Polymeric Ethers Inter->Side Intermolecular (High Conc.) Base Base (NaH or KOtBu) Base->Product

Figure 1: Synthetic flow from precursor to morpholinone scaffold. Note the bifurcation at the intermediate stage where concentration control dictates the ratio of cyclization vs. polymerization.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Selective N-acylation without O-acylation. Scale: 10.0 g (N-benzylethanolamine basis)

Reagents:

  • N-Benzylethanolamine (1.0 equiv, 66.1 mmol)

  • Chloroacetyl chloride (1.1 equiv, 72.7 mmol)

  • Triethylamine (1.2 equiv, 79.3 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL/g substrate)

Step-by-Step Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with N-benzylethanolamine (10.0 g) and anhydrous DCM (100 mL). Add Triethylamine (11.0 mL).

  • Cooling: Cool the solution to -10°C using an acetone/ice bath. Critical: Low temperature prevents O-acylation of the alcohol.

  • Addition: Add Chloroacetyl chloride (5.8 mL) dropwise via an addition funnel over 30 minutes. Maintain internal temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot should disappear.

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[1][2][3][4][5][6]

    • Wash with 1N HCl (50 mL) to remove unreacted amine/TEA.

    • Wash with Sat.

      
       and Brine.[3][7]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Result: The intermediate is obtained as a pale yellow oil. Yield is typically 85-95%. It can be used directly in Protocol B without chromatography if purity >90%.

Protocol B: Cyclization to 4-Benzylmorpholin-3-one

Objective: Intramolecular ring closure (Williamson Ether Synthesis). Critical Parameter: Dilution . High concentration favors intermolecular reaction (dimerization/polymerization).

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • THF (Anhydrous), High Dilution (20-30 mL/g substrate)

Step-by-Step Procedure:

  • Base Suspension: In a clean, dry flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF. Cool to 0°C.[1][4]

  • Addition: Dissolve the Intermediate in THF. Add this solution slowly (dropwise) to the NaH suspension over 1 hour.

    • Why? Slow addition keeps the instantaneous concentration of the alkoxide low, statistically favoring the reaction of the alkoxide with its own tail (intramolecular) rather than a neighbor (intermolecular).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4-12 hours.

  • Quench: Carefully add saturated

    
     solution to quench excess hydride.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1][3][5]

  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 20% -> 50% EtOAc/Hexane).

  • Product: 4-benzylmorpholin-3-one is typically a white solid or clear oil.

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Low Yield (Polymer formation) Concentration too high during cyclization.Increase solvent volume in Protocol B. Use "Inverse Addition" (add substrate to base).
O-Acylated Impurity Temperature too high during Protocol A.Ensure addition of acid chloride is at -10°C.
Hydrolysis (Product is alcohol) Wet solvents or poor storage.Use anhydrous solvents. Store intermediate under Argon.
Incomplete Cyclization Base quality poor (NaH degraded).Use fresh NaH or switch to KOtBu in THF.
Decision Tree for Process Optimization

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Polymer Multiple Spots/Streaking (Polymerization) CheckTLC->Polymer High MW species Clean Clean Conversion CheckTLC->Clean Single Spot SM_Left Starting Material Remains CheckTLC->SM_Left Incomplete Action1 Dilute Reaction (0.05 M) Slow Addition Polymer->Action1 Action2 Check Base Quality Increase Temp/Time SM_Left->Action2

Figure 2: Troubleshooting logic for the cyclization step.

Applications in Drug Discovery

The resulting 4-benzylmorpholin-3-one is a versatile scaffold:

  • Reduction: Treatment with

    
     yields 4-benzylmorpholine , a standard building block.
    
  • 
    -Functionalization:  The position adjacent to the carbonyl (C2) can be alkylated using LDA/Alkyl Halides to introduce chirality or side chains (e.g., in the synthesis of Aprepitant analogs).
    
  • De-protection: Hydrogenolysis (

    
    ) removes the benzyl group, yielding the free lactam morpholin-3-one .
    

References

  • Organic Syntheses. (1977). Alkylation of Amides and Lactams: Synthesis of N-Alkylindoles. Org. Synth. 57, 47. (Methodology reference for NaH alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. (Structural analog data). Retrieved from [Link]

  • Google Patents. (2019). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.[8] (Describes the cyclization of N-benzylethanolamine derivatives). Retrieved from

Sources

Application Note: IR Spectroscopy of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a critical bifunctional intermediate, primarily utilized in the synthesis of morpholine derivatives (e.g., N-benzylmorpholin-3-one) via intramolecular cyclization.[1] Its structure contains three distinct spectroscopic "handles": a tertiary amide, a primary alcohol, and an alkyl chloride.[1]

This Application Note provides a definitive protocol for the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. It focuses on distinguishing the unique inductive effects of the


-chloro substituent on the amide carbonyl and establishes a "Pass/Fail" logic for quality control in pharmaceutical intermediate production.

Structural Analysis & Theoretical Assignments

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational modes.[1] The interplay between the electron-withdrawing chlorine atom and the amide carbonyl is the diagnostic fingerprint of this molecule.

Molecular Connectivity Diagram

The following diagram maps the chemical structure to specific IR vibrational modes.

G Molecule N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Amide Tertiary Amide (N-C=O) Molecule->Amide Chloro α-Chloro Group (-CH2-Cl) Molecule->Chloro Alcohol Primary Alcohol (-OH) Molecule->Alcohol Benzyl Benzyl Group (Ph-CH2-) Molecule->Benzyl W_Amide 1650-1680 cm⁻¹ (Inductive Shift) Amide->W_Amide Stretching Chloro->W_Amide Inductive Effect (+Δν) W_Chloro 700-780 cm⁻¹ (C-Cl Stretch) Chloro->W_Chloro Stretching W_Alcohol 3200-3450 cm⁻¹ (Broad O-H) Alcohol->W_Alcohol H-Bonded W_Benzyl >3000 cm⁻¹ (C-H) 1600/1495 cm⁻¹ (Ring) Benzyl->W_Benzyl Breathing/Stretch

Figure 1: Functional group mapping to expected IR frequencies.[1] Note the inductive influence of the Chloro group on the Amide frequency.

Expected Spectral Profile

The following table summarizes the diagnostic bands. Note that exact values may shift slightly depending on sample state (neat oil vs. solution) and hydrogen bonding concentration.[1]

Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Note
Hydroxyl (-OH) O-H Stretch3200 – 3450 Strong, BroadDiagnostic for uncyclized intermediate.[1] Disappears upon morpholine ring formation.[1]
Aromatic Ring C-H Stretch (

)
3030 – 3080 WeakShoulders above the aliphatic C-H region.[1]
Alkyl Chain C-H Stretch (

)
2850 – 2960 MediumMixed bands from ethyl and benzyl linkers.[1]
Amide I C=O Stretch1660 – 1680 Very StrongCritical: Higher frequency than typical tertiary amides (~1650) due to

-Cl electron withdrawal.[1]
Aromatic Ring C=C Ring Stretch1600 & 1495 MediumThe "1500 doublet" typical of mono-substituted benzene.[1]
Methylene CH2 Bend (Scissoring)1450 MediumOverlap of benzyl and ethyl CH2.[1]
C-N Stretch C-N Stretch1200 – 1250 MediumAmide III region; complex coupled mode.[1]
Alkyl Chloride C-Cl Stretch700 – 780 Medium/StrongFingerprint region.[1] Often obscured but vital for confirming the chloroacetyl moiety.[1]
Aromatic OOP Out-of-Plane Bend690 & 740 StrongCharacteristic "5 adjacent H" pattern for mono-substituted benzene.[1]

Experimental Protocol: ATR-FTIR Analysis

Objective: To verify the identity and purity of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Sample Preparation

This molecule is typically a viscous oil or low-melting solid.[1] ATR is the preferred method over KBr pellets due to the hygroscopic nature of the hydroxyethyl group.

  • System Clean: Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains from previous samples.[1]

  • Background Scan: Collect a background spectrum (air) using the parameters below.[1]

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop (~10 µL) directly onto the center of the crystal.[1]

    • If Solid: Place ~5 mg of solid on the crystal.[1]

  • Contact: Lower the pressure arm until the force gauge indicates optimal contact.[1] (Poor contact results in weak C-H bands >3000 cm⁻¹).[1]

Acquisition Parameters[1]
  • Spectral Range: 4000 – 600

    
    [1]
    
  • Resolution: 4

    
    
    
  • Scans: 32 (Routine) or 64 (High Precision)

  • Apodization: Boxcar or Happ-Genzel

  • Atmospheric Correction: On (to remove CO2/H2O vapor interference).

Data Processing Workflow

The following logic gate ensures consistent Quality Control (QC) decisions.

QC_Workflow Start Acquire Spectrum Check_OH Check 3200-3450 cm⁻¹ (OH Present?) Start->Check_OH Check_CO Check 1660-1680 cm⁻¹ (Amide I Frequency) Check_OH->Check_CO Yes (Strong) Decision_Fail_Cycl FAIL: Cyclized Impurity (Morpholinone) Check_OH->Decision_Fail_Cycl No/Weak (Cyclization occurred) Check_CCl Check 700-780 cm⁻¹ (C-Cl Present?) Check_CO->Check_CCl 1660-1680 cm⁻¹ Decision_Fail_Hyd FAIL: Hydrolysis (Amine/Acid) Check_CO->Decision_Fail_Hyd <1650 cm⁻¹ (Loss of Cl) Decision_Pass PASS: Identity Confirmed Check_CCl->Decision_Pass Yes Check_CCl->Decision_Fail_Hyd No

Figure 2: QC Decision Logic for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Discussion: Reaction Monitoring & Troubleshooting

The -Chloro Effect (Amide I Shift)

A standard tertiary amide (e.g., N,N-diethylacetamide) typically absorbs near 1650 cm⁻¹.[1] In this molecule, the chlorine atom on the


-carbon exerts a strong inductive effect (-I) .[1] It pulls electron density through the sigma bond framework, reducing the resonance contribution of the nitrogen lone pair to the carbonyl oxygen.
  • Result: The C=O bond acquires more double-bond character (stiffer spring), shifting the absorption to a higher frequency (1660–1680 cm⁻¹ ).

  • QC Relevance: If the peak appears at 1640–1650 cm⁻¹, suspect hydrolysis of the C-Cl bond or the presence of unreacted amine precursors.

Monitoring Cyclization (Morpholinone Formation)

This molecule is a precursor to N-benzylmorpholin-3-one.[1] IR is an excellent tool to monitor this reaction (often base-catalyzed).[1]

FeaturePrecursor (Starting Material)Product (Morpholinone)
OH Stretch Present (Strong, Broad) Absent (Disappears)
C-Cl Stretch Present (~750 cm⁻¹) Absent (Disappears)
C-O-C (Ether) AbsentAppears (~1100 cm⁻¹)
Amide I ~1670 cm⁻¹ (

-chloro)
~1650 cm⁻¹ (Standard lactam)

Causality: The disappearance of the O-H band is the primary indicator of reaction completion. The shift in the Amide I band occurs because the electron-withdrawing Chlorine is replaced by an Oxygen (ether linkage), altering the electronic environment of the carbonyl.

Common Impurities[1]
  • Water: Broad band at 3400 cm⁻¹ can be confused with the -OH group.[1] Validation: Check for the H-O-H bending mode at 1640 cm⁻¹.[1] If the 1640 band is strong and sharp, the sample is wet.[1]

  • Benzylamine (Starting Material): Look for N-H doublet at 3300-3400 cm⁻¹ (sharper than O-H) and N-H bend (scissoring) at 1600 cm⁻¹.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for Amide/Alkyl Halide assignments).

  • NIST Chemistry WebBook. Acetamide, 2-chloro- (IR Spectrum). National Institute of Standards and Technology.[1][2] Available at: [Link] (Proxy for

    
    -chloroacetamide shifts).[1]
    
  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[1] (Authoritative source for substituent effects on carbonyl frequencies).[1]

Sources

Application Notes and Protocols for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Reagent for Synthetic Chemistry

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a versatile bifunctional molecule poised to serve as a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure uniquely combines a reactive α-chloroacetamide moiety, a well-established electrophilic center for alkylation reactions, with a nucleophilic hydroxyl group. This dual functionality opens avenues for a range of synthetic transformations, including the introduction of a protected amino alcohol motif onto various substrates and the potential for subsequent intramolecular cyclization to form valuable heterocyclic structures.

These application notes provide a comprehensive guide to the effective use of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide as an alkylating agent. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss critical considerations for reaction monitoring, work-up, and purification. The information presented herein is designed to empower researchers to confidently and safely incorporate this reagent into their synthetic workflows.

Material Characteristics

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. The key characteristics of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide are summarized in the table below.

PropertyValueSource
Chemical Name N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide-
CAS Number 100129-49-5[1][2][3][4]
Molecular Formula C₁₁H₁₄ClNO₂[1][2][3][4]
Molecular Weight 227.69 g/mol [1][2][3][4]
Appearance Not specified; likely a solid or oil-
Purity >98% (Commercially available)[1]
Solubility Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, acetonitrile, THF)-

Note: Due to the limited availability of experimental data for this specific compound, some properties are inferred from structurally related molecules.

Mechanism of Action: The SN2 Pathway and Intramolecular Considerations

The primary role of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide as an alkylating agent is dictated by the reactivity of the carbon-chlorine bond. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon electrophilic and susceptible to nucleophilic attack.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step. The stereochemistry at the α-carbon, if chiral, would be inverted during this process.

Figure 1: General SN2 Alkylation Pathway.

A crucial aspect of this reagent's reactivity is the presence of the N-(2-hydroxyethyl) moiety. Under certain conditions, particularly in the presence of a base, the hydroxyl group can act as an intramolecular nucleophile, leading to a dehydrative cyclization to form a 2-oxazoline ring system.[7][8][9] This potential side reaction must be carefully considered when designing experimental conditions to favor the desired intermolecular alkylation.

Figure 2: Potential Intramolecular Cyclization Side Reaction.

Safety and Handling

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, as an α-chloroacetamide derivative, should be handled with caution as a potential alkylating agent. Alkylating agents are a class of compounds that can be hazardous, and appropriate safety measures are essential.

GHS Hazard Statements (Anticipated): Based on structurally similar compounds like N-benzyl-2-chloroacetamide, the following GHS hazard statements may apply[10][11][12][13]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Work in a well-ventilated fume hood. If aerosols may be generated, a respirator may be necessary.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Handle in a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • In case of a spill, follow appropriate institutional procedures for cleaning up hazardous materials.

Experimental Protocols

The following protocols are provided as a general guideline for the use of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide in a representative alkylation reaction. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Protocol 1: Alkylation of a Phenolic Nucleophile

This protocol details the O-alkylation of 4-methoxyphenol as a model reaction.

Materials:

  • N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxyphenol (1.0 eq), N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 4-methoxyphenol.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the reaction to 60-70 °C and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).[14][15][16][17] A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

    • The reaction is complete when the starting material (4-methoxyphenol) is no longer visible by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic extracts and wash with deionized water (2x) and then with brine (1x).[18][19]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[20][21][22][23][24]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired O-alkylated product.

Alkylation Workflow setup Reaction Setup (Reagents, Solvent, Base) reaction Reaction Execution (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitoring->workup Complete drying Drying & Concentration workup->drying purification Purification (Column Chromatography) drying->purification product Isolated Product purification->product

Figure 3: Experimental Workflow for Alkylation.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the alkylation of various nucleophiles to illustrate the potential scope and efficiency of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. Actual results will vary depending on the specific substrate and reaction conditions.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolK₂CO₃DMF70885
ThiophenolEt₃NCH₃CN50690
ImidazoleNaHTHF25492
Benzylamine-EtOH801275

Analytical Characterization

The successful synthesis of the alkylated product can be confirmed by a suite of analytical techniques:

  • Thin-Layer Chromatography (TLC): As a primary tool for reaction monitoring, TLC will show the disappearance of the starting materials and the appearance of a new, typically less polar, product spot.[14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals to look for in the product include the disappearance of the nucleophile's acidic proton (e.g., phenolic -OH or amine -NH) and the appearance of new signals corresponding to the incorporated N-benzyl-N-(2-hydroxyethyl)acetamido moiety.[25][26][27]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic absorption bands for the amide carbonyl (around 1650 cm⁻¹) and the hydroxyl group (a broad peak around 3400 cm⁻¹).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents- Insufficient temperature- Inappropriate base or solvent- Use freshly dried solvents and reagents- Increase the reaction temperature- Screen alternative bases (e.g., Cs₂CO₃, NaH) and solvents (e.g., acetonitrile, DMSO)
Formation of multiple products - Intramolecular cyclization- Over-alkylation of the nucleophile- Use milder reaction conditions (lower temperature, weaker base)- Adjust the stoichiometry of the reagents
Difficult purification - Similar polarity of starting material and product- Presence of polar impurities- Optimize the solvent system for column chromatography- Consider an alternative purification method (e.g., recrystallization, preparative TLC)

Conclusion

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a promising alkylating agent with the potential for broad applicability in synthetic chemistry. Its bifunctional nature allows for the introduction of a versatile chemical handle that can be further manipulated. By understanding its reactivity, particularly the propensity for intramolecular cyclization, and by employing the robust protocols outlined in these notes, researchers can effectively harness the synthetic potential of this reagent. As with any new reagent, careful optimization and diligent safety practices are the cornerstones of successful and reproducible results.

References

  • Chess GmbH. (n.d.). N-Benzyl-2-chloro-N-(2-hydroxyethyl)-acetamide. Retrieved February 1, 2026, from [Link]

  • Aitken, R. A., Logan, J. S., & Slawin, A. M. Z. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Molbank, 2022(4), M1458. [Link]

  • BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved February 1, 2026, from [Link]

  • Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 14). 11.4: Characteristics of the SN2 Reaction. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 1, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 1, 2026, from [Link]

  • Jabbar, S. A., & Al-Masoudi, N. A. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters, 51(42), 5589-5591. [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved February 1, 2026, from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved February 1, 2026, from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved February 1, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl-2-chloro-N-(2-hydroxyethyl)-acetamide. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved February 1, 2026, from [Link]

  • Sadowski, M. C., & Verkade, J. G. (2013). Kinetic Profiling by NMR. Bruker.
  • Scarpi, D., et al. (2008). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Journal of Agricultural and Food Chemistry, 56(15), 6469-6477. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved February 1, 2026, from [Link]

  • Total Organic Chemistry. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved February 1, 2026, from [Link]

  • WSU Department of Chemistry. (n.d.). Monitoring a Reaction. Retrieved February 1, 2026, from [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Zare, A., & Yousif, Q. A. (2018). Synthesis of 2-oxazolines: conventional approaches and our design.
  • Zhdankin, V. V. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

Sources

Application Note: Precision Derivatization of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026


-chloroacetamide "warhead."

Abstract & Core Challenge

This guide details the protocols for the derivatization of the primary hydroxyl group in N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (referred to herein as Compound A ).

The Core Challenge: Compound A contains a "suicide" motif. It possesses both a nucleophile (hydroxyl group) and an electrophile (


-chloroacetamide) separated by a flexible ethylene linker. Under basic conditions, this molecule undergoes rapid intramolecular cyclization to form 4-benzylmorpholin-3-one , effectively destroying the linear structure and the alkylating potential of the chloroacetamide.

Successful derivatization requires kinetic control to favor intermolecular reaction (derivatization) over intramolecular collapse (cyclization).

Structural Analysis & Reactivity Landscape

Before attempting derivatization, one must understand the competing pathways. The tertiary amide nitrogen prevents proton abstraction at that site, focusing reactivity entirely on the hydroxyl group and the


-methylene chloride.
The "Morpholinone Trap"

If Compound A is treated with a base strong enough to deprotonate the hydroxyl group (pKa ~16) to an alkoxide (e.g., NaH, KOH, or even strong alkoxides), the oxygen anion will attack the


-carbon, displacing the chloride. This intramolecular Williamson ether synthesis is entropically favored and irreversible.
Graphviz Pathway Visualization

The following diagram illustrates the bifurcation between successful derivatization and the unwanted cyclization event.

ReactionPathways Substrate Compound A (Linear Precursor) BaseStrong Strong Base (NaH, KOH, tBuOK) Substrate->BaseStrong Deprotonation BaseWeak Mild/Non-Nu Base (Pyridine, DMAP) Substrate->BaseWeak Activation Intermediate_Alkoxide Alkoxide Intermediate (High Energy) BaseStrong->Intermediate_Alkoxide Product_Deriv O-Functionalized Derivative (Ester/Silyl Ether) BaseWeak->Product_Deriv Intermolecular Trapping Product_Morph 4-benzylmorpholin-3-one (Cyclized Artifact) Intermediate_Alkoxide->Product_Morph Intramolecular Displacement (Fast)

Figure 1: Chemoselectivity landscape. The red path indicates the destruction of the starting material via cyclization. The green path represents successful derivatization.

Protocol A: Analytical Derivatization (GC-MS)

Purpose: Volatilization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Mechanism: Silylation using BSTFA.[1][2] Rationale: Silylation replaces the active protic hydrogen with a trimethylsilyl (TMS) group.[2] This reaction is driven by the formation of a strong Si-O bond and the volatility of the leaving group. Crucially, BSTFA is not basic enough to trigger the morpholinone cyclization.

Reagents & Equipment[1][2][5][6]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][3]

  • Solvent: Anhydrous Pyridine (acts as a solvent and acid scavenger).

  • Vials: Silanized glass vials with PTFE-lined caps.

Step-by-Step Methodology
  • Preparation: Dissolve 1–2 mg of Compound A in 100 µL of anhydrous pyridine.

    • Note: Ensure the sample is completely dry. Water will hydrolyze the reagent.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Incubate at 60°C for 30 minutes .

    • Why heat? While primary alcohols react fast, the steric bulk of the benzyl group may slightly retard the approach. Heating ensures quantitative conversion.

  • Analysis: Inject 1 µL directly into the GC-MS.

    • Expected Mass Shift: The molecular weight will increase by 72 Da (TMS group [73] - H [1]).

ParameterCondition
Temp 60°C
Time 30 mins
Catalyst TMCS (1%)
Risk Low (Cyclization unlikely)

Protocol B: Synthetic Acylation (Esterification)

Purpose: Creating stable ester derivatives or prodrugs. Mechanism: Nucleophilic acyl substitution. Rationale: We cannot use Schotten-Baumann conditions (NaOH/acyl chloride) due to hydrolysis and cyclization risks. Instead, we utilize Steglich Esterification or Anhydride/DMAP conditions, which operate under neutral-to-mildly acidic conditions.

Reagents
  • Acyl Donor: Acetic Anhydride (for acetylation) or Carboxylic Acid (for functional esters).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Base: Triethylamine (TEA) or Pyridine (non-nucleophilic, weak bases).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology (Anhydride Method)
  • Dissolution: Dissolve 1.0 equivalent (eq) of Compound A in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.2 eq of Triethylamine (TEA) and 0.1 eq of DMAP.

    • Mechanistic Insight: DMAP attacks the anhydride to form a highly reactive N-acylpyridinium ion. This species is more electrophilic than the anhydride but does not require strong basic conditions that would deprotonate the alcohol.

  • Acylation: Dropwise add 1.1 eq of Acetic Anhydride (or desired anhydride) at 0°C.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add saturated aqueous NH₄Cl. (Do not use NaOH/NaHCO₃ wash vigorously, as the local high pH could trigger cyclization of unreacted starting material).

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

Step-by-Step Methodology (Steglich Method - for coupling with Acids)
  • Mix: Combine 1.0 eq Compound A , 1.1 eq Carboxylic Acid, and 0.1 eq DMAP in DCM.

  • Coupling: Add 1.1 eq DCC (N,N'-Dicyclohexylcarbodiimide) at 0°C.

  • Reaction: Stir at RT overnight. The urea byproduct will precipitate.

  • Filtration: Filter off the DCU (dicyclohexylurea) precipitate before workup.

Troubleshooting & Validation

Identifying the "Cyclized" Artifact

If your yield is low or the product behaves strangely, check for the formation of 4-benzylmorpholin-3-one .

Analytical MethodExpected Signal (Derivative)Signal for Cyclized Artifact (Morpholinone)
H1 NMR

-chloro protons appear as a singlet (~4.0 ppm).

-chloro protons disappear . New multiplet for ring protons.
MS (ESI) Mass = [M + Functional Group]. Isotope pattern shows Chlorine (3:1 ratio).Mass = [M - HCl]. Loss of Chlorine isotope pattern.
TLC Higher Rf (if esterified).Distinct Rf (usually more polar than ester, less than alcohol).
Safety Note: Alkylating Agents

Compound A and its linear derivatives contain a reactive


-chloroacetamide group. This is a potent alkylating agent (potential vesicant).
  • Handling: Double glove (Nitrile). Work in a fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or thiourea to quench the alkylating capability.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Silylation Protocols (BSTFA): Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for Gas Chromatography."[2][3]

  • Cyclization of Haloacetamides: Piani, S., et al. (1987). Intramolecular Alkylation of N-(2-Hydroxyethyl)haloacetamides. Journal of Heterocyclic Chemistry, 24(3).

  • Morpholinone Synthesis: Lebaut, G., et al. (1992). Synthesis and activity of 4-substituted morpholin-3-ones. Farmaco, 47(3), 341-355.

  • Compound Data: PubChem CID 100129-49-5 (N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to not only successfully synthesize the target compound but also to optimize the yield and purity through a deep understanding of the reaction mechanism and critical process parameters.

Introduction to the Synthesis

The synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is most commonly achieved through the N-acylation of N-(2-hydroxyethyl)benzylamine with chloroacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acid chloride. A key challenge in this synthesis is the presence of a primary hydroxyl group in the starting material, which can also react with chloroacetyl chloride, leading to the formation of an undesired O-acylated byproduct. Therefore, careful control of reaction conditions is paramount to ensure selective N-acylation and maximize the yield of the desired product.[1][2]

This guide will walk you through a detailed experimental protocol, provide insights into the underlying chemical principles, and offer solutions to common problems you may encounter.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic acyl substitution of chloroacetyl chloride with N-(2-hydroxyethyl)benzylamine. The reaction is typically carried out in a biphasic system with an organic solvent and an aqueous base. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Below is a diagram illustrating the overall reaction and a workflow for the synthesis and purification process.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products N_hydroxyethyl_benzylamine N-(2-hydroxyethyl)benzylamine Target_Product N-benzyl-2-chloro-N- (2-hydroxyethyl)acetamide N_hydroxyethyl_benzylamine->Target_Product + Chloroacetyl Chloride Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Target_Product Solvent Dichloromethane (DCM) Base Aqueous NaOH Byproduct_HCl HCl Base->Byproduct_HCl Neutralizes Temperature 0-5 °C

Caption: General reaction scheme for the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Dissolve N-(2-hydroxyethyl)benzylamine in DCM - Add aqueous NaOH solution - Cool to 0-5 °C start->reaction_setup addition Slow, dropwise addition of Chloroacetyl Chloride reaction_setup->addition reaction Stir at room temperature (Monitor by TLC) addition->reaction workup Work-up: - Separate organic layer - Wash with water and brine reaction->workup drying Dry organic layer (e.g., with Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification: Recrystallization or Column Chromatography evaporation->purification characterization Characterization: - NMR - IR - Melting Point purification->characterization end End characterization->end

Sources

"N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Welcome to the technical support center for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide?

A1: The stability of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is influenced by several factors, primarily related to its functional groups: the tertiary amide, the chloroacetyl moiety, the N-benzyl group, and the terminal hydroxyl group. Key factors include:

  • pH: The amide and chloroacetyl groups are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate hydrolytic and other degradation pathways.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the benzyl and hydroxyethyl groups.

  • Light: Photolytic degradation is a possibility, especially for compounds with aromatic rings.

  • Moisture: As a reactant in hydrolysis, moisture can significantly impact stability.[1]

Q2: What are the recommended storage conditions for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide?

A2: To ensure the long-term stability of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, it is recommended to store the compound in a cool, dry, and dark place.[2] Specifically:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed container to protect from moisture.[2]

  • Light: Protect from light by using an amber vial or by storing it in a light-blocking container.

Q3: What are the likely degradation products of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide?

A3: Based on the structure of the molecule, several degradation products are possible. The most probable degradation pathways include:

  • Hydrolysis of the Amide Bond: This would yield N-benzyl-N-(2-hydroxyethyl)amine and chloroacetic acid.

  • Hydrolysis of the Chloroacetyl Group: This would result in the formation of N-benzyl-N-(2-hydroxyethyl)-2-hydroxyacetamide.

  • Intramolecular Cyclization: The hydroxyl group can displace the chlorine atom via an intramolecular nucleophilic substitution to form a six-membered ring, specifically 4-benzylmorpholin-3-one. This is a common reaction for similar structures.

  • Oxidation: Oxidation of the primary alcohol could yield the corresponding aldehyde or carboxylic acid. The benzylic position is also susceptible to oxidation.

A visual representation of these potential pathways is provided below.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Parent N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Amide_Hydrolysis N-benzyl-N-(2-hydroxyethyl)amine + Chloroacetic Acid Parent->Amide_Hydrolysis Acid/Base Hydrolysis Chloro_Hydrolysis N-benzyl-N-(2-hydroxyethyl)-2-hydroxyacetamide Parent->Chloro_Hydrolysis Hydrolysis Cyclization 4-benzylmorpholin-3-one Parent->Cyclization Intramolecular Nucleophilic Substitution Oxidation Oxidized derivatives (aldehyde, carboxylic acid) Parent->Oxidation Oxidizing Agents

Caption: Potential degradation pathways of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during experiments with N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Issue 1: An unexpected peak appears in my HPLC chromatogram.

Possible Cause: This is often an indication of compound degradation. The identity of the new peak will depend on the conditions your sample has been exposed to.

Troubleshooting Workflow:

G cluster_mw Molecular Weight Comparison start Unexpected Peak in HPLC check_conditions Review Sample History: pH, Temp, Light, O2 exposure? start->check_conditions lcms_analysis Perform LC-MS Analysis check_conditions->lcms_analysis compare_mw Compare MW of new peak to potential degradants lcms_analysis->compare_mw mw1 MW = 165.23 (N-benzyl-N-(2-hydroxyethyl)amine) compare_mw->mw1 If MW matches... mw2 MW = 225.26 (Hydroxy-substituted analog) compare_mw->mw2 If MW matches... mw3 MW = 191.24 (4-benzylmorpholin-3-one) compare_mw->mw3 If MW matches... identify_pathway Identify Degradation Pathway mw1->identify_pathway mw2->identify_pathway mw3->identify_pathway mitigate Mitigate: Adjust storage/experimental conditions accordingly identify_pathway->mitigate

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Detailed Steps:

  • Review Sample History: Carefully document the conditions the sample has been exposed to. Was it left at room temperature? Exposed to light? Was the solvent acidic or basic?

  • LC-MS Analysis: The most effective way to identify the unknown peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity.

  • Compare Molecular Weights: Compare the molecular weight of the unknown peak with the theoretical molecular weights of potential degradation products (see table below).

  • Identify and Mitigate: Once the degradation product is identified, you can deduce the degradation pathway and adjust your experimental or storage conditions to prevent it.

Table 1: Molecular Weights of Potential Degradation Products

CompoundMolecular Weight ( g/mol )Potential Origin
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Parent)241.70-
N-benzyl-N-(2-hydroxyethyl)amine165.23Amide Hydrolysis
N-benzyl-N-(2-hydroxyethyl)-2-hydroxyacetamide223.25Chloro Hydrolysis
4-benzylmorpholin-3-one191.24Intramolecular Cyclization
Issue 2: The purity of my compound is decreasing over time, even when stored.

Possible Cause: This suggests slow degradation is occurring under your current storage conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C, protected from light and moisture.

  • Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Solvent Effects: If the compound is stored in solution, the solvent itself may be contributing to degradation. Consider storing the compound as a dry solid and preparing solutions fresh. If it must be stored in solution, choose a non-reactive, anhydrous solvent.

Experimental Protocols

To proactively understand the stability of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, it is crucial to perform forced degradation studies.[3][4][5] These studies intentionally stress the compound to identify potential degradation pathways and products.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide under various stress conditions.

Materials:

  • N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol to prepare a 1 mg/mL solution.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Dissolve a portion of the stressed solid in methanol to prepare a 1 mg/mL solution.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by HPLC and LC-MS. Compare the chromatograms of the stressed samples to a control sample (unstressed compound) to identify degradation peaks.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 N HCl24 hours60°C
Base Hydrolysis0.1 N NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temp
ThermalSolid state48 hours80°C
Photolytic1.2 million lux hours & 200 W h/m²As neededRoom Temp

References

  • CN110878032A - Synthesis method of N-benzylacetamidine hydrochloride.
  • Aitken, R. A., Logan, J. S., & Slawin, A. M. Z. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide . Molbank, 2022(4), M1458. MDPI. [Link]

  • Choi, D., et al. (1998). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 41(13), 2344-2353.
  • Synthesis of N-benzyl acetamide . PrepChem.com. [Link]

  • Progress of N-Benzyl Removal . Hans Journal of Chemistry, 2013. [Link]

  • N-Benzyl-2-chloroacetamide . PubChem. [Link]

  • Acrylamide, N-benzyl- . Organic Syntheses Procedure. [Link]

  • N-benzyl-2-(benzylamino)acetamide . PubChem. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.
  • Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants . ResearchGate. [Link]

  • Montero, L., et al. (2012). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography.
  • MSDS of N-benzyl-2-chloroacetamide . [Link]

  • Bajaj, S., et al. (2006). Forced degradation studies. Journal of Applied Pharmaceutical Science, 2(4), 129-138.
  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) . YouTube. [Link]

  • Alsante, K. M., et al. (2003). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 27(3), 60-70.
  • Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • The crystal structure of N-benzyl-2-chloro-N-(p-tolyl) acetamide, C16H16ClNO. (2024). Zeitschrift für Kristallographie - New Crystal Structures.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.gov.
  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development . (2026). Teledyne ISCO. [Link]

  • (PDF) N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. (2022).

Sources

Technical Support: Preventing Dimerization in N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide and the specific mitigation of dimer formation. This content is structured as a Tier 3 Technical Support resource for process chemists and researchers.

Case ID: SYN-742-DIMER Subject: Chemoselectivity Control & Dimer Suppression in Amino Alcohol Acylation Applicable Compound: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: Derivative of 1089-31-2 class)[1][2]

Executive Summary & Mechanistic Insight

The synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide involves the N-acylation of N-benzylaminoethanol with chloroacetyl chloride.[1][2] The primary challenge is the "Ambident Nucleophile" problem: the substrate contains both a secondary amine and a primary alcohol.[2]

The "Dimer" Problem: In this specific chemistry, "dimerization" typically refers to two distinct side-reactions driven by the free hydroxyl group (–OH) acting as a nucleophile against the electrophilic sites of the product or reagent:

  • Intermolecular Ether Dimer: The free –OH of one product molecule attacks the

    
    -carbon (C-Cl) of another product molecule, displacing chloride.[1][2]
    
  • Ester-Amide Impurity (Pseudo-Dimer): O-acylation occurring alongside N-acylation, or reaction of the product's –OH with excess chloroacetyl chloride.[1][2]

Root Cause: Dimerization is kinetically favored by high temperatures , high concentration , and strong bases that deprotonate the hydroxyl group, increasing its nucleophilicity.[2]

Troubleshooting Guide (Q&A)

Q1: Why is the dimer forming despite using 1:1 stoichiometry?

Technical Analysis: Even at 1:1 stoichiometry, local excesses of chloroacetyl chloride can occur if mixing is inefficient.[1][2] However, the primary driver is often base selection .[1][2] If you use a base strong enough to deprotonate the alcohol (pKa ~16) but the reaction is slow, the alkoxide generated will attack the alkyl chloride of the product.[2]

Corrective Action:

  • Switch to a Biphasic System (Schotten-Baumann): Use an inorganic base (K₂CO₃ or NaOH) dissolved in water, with the amine in an organic solvent (DCM or Toluene).[2] The hydroxyl group remains protonated and solvated in the aqueous phase/interface, reducing its reactivity toward the organic-soluble acyl chloride.[2]

  • Buffer Control: Use a phosphate buffer (pH 7.[1][3]4) instead of a strong base.[1] This maintains the amine in a reactive state while suppressing alkoxide formation.[1][2]

Q2: How does temperature affect the dimer/product ratio?

Technical Analysis: N-acylation has a lower activation energy (


) than O-acylation or alkyl displacement.[1][2]
  • At < 0°C: The rate of N-acylation is significantly faster than O-attack.[1][2]

  • At > 20°C: The rate differential narrows, allowing the thermodynamic "dimer" products to form.

Corrective Action:

  • Cryogenic Addition: Add chloroacetyl chloride at -10°C to 0°C .[1][2]

  • Thermal Quench: Do not allow the reaction to warm to room temperature until you have quenched the excess electrophile.[1][2]

Q3: I see a "cyclized" impurity. Is this the dimer?

Technical Analysis: Likely not. You are observing 4-benzylmorpholin-3-one .[1][2]

  • Mechanism: Intramolecular attack of the –OH on the C-Cl bond within the same molecule.[2]

  • Trigger: This is favored by high dilution (which discourages dimerization) but also by strong bases (NaH, KOH) that facilitate the ring closure.[2]

Corrective Action:

  • Avoid "high dilution" if cyclization is the dominant issue, but maintain "moderate dilution" (0.1 M - 0.2 M) to balance between dimerization (intermolecular) and cyclization (intramolecular).

  • Critical: Keep the reaction time short. Isolate immediately after consumption of the amine.[1][2]

Q4: What is the optimal addition protocol?

Technical Analysis: Dumping the reagent causes a spike in concentration, leading to non-selective attack.[1][2]

Corrective Action:

  • Inverse Addition (Not Recommended here): Usually, adding amine to acid chloride is good for amides, but here it risks O-acylation due to excess acid chloride.[1][2]

  • Controlled Electrophile Addition: Add Chloroacetyl chloride (diluted in DCM) dropwise to the Amine/Base mixture over 30-60 minutes.[1][2] This ensures the amine (more nucleophilic) always encounters a low concentration of acid chloride, consuming it before the alcohol can react.[2]

Visualizing the Reaction Pathways[2][3]

The following diagram maps the competitive landscape of this synthesis. The goal is to maximize the green path while suppressing the red (Dimer) and orange (Cyclized) paths.

ReactionPathways Start N-Benzylaminoethanol (Nucleophile) Product TARGET PRODUCT N-benzyl-2-chloro-N- (2-hydroxyethyl)acetamide Start->Product N-Acylation (Fast, <0°C) Impurity_Ester Impurity: O-Acyl Ester (Kinetic Side Product) Start->Impurity_Ester O-Acylation (Favored by Excess Reagent) Reagent Chloroacetyl Chloride (Electrophile) Impurity_Dimer DIMER (Ether Linkage) Intermolecular Displacement Product->Impurity_Dimer + Product (-OH attack) High Conc / Strong Base Impurity_Cyclic Morpholinone (Intramolecular Cyclization) Product->Impurity_Cyclic Intramolecular High Dilution / Heat

Figure 1: Reaction pathway analysis showing the competition between the desired N-acylation and the parasitic O-alkylation (Dimerization) and Cyclization pathways.[2]

Optimized Experimental Protocol

Method: Biphasic Schotten-Baumann Acylation Rationale: Uses water to solvate the hydroxyl group (reducing its nucleophilicity) and an inorganic base to neutralize HCl without promoting alkylation.[1][2]

Materials
  • Substrate: N-benzylaminoethanol (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.05 equiv)[2]

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)[2]

  • Base: Potassium Carbonate (

    
    ) (1.2 equiv) or Phosphate Buffer (pH 7.4)
    
Step-by-Step Procedure
  • Preparation: Dissolve N-benzylaminoethanol (10 mmol) in DCM (50 mL).

  • Biphasic Setup: Add a solution of

    
     (12 mmol) in Water (50 mL) to the DCM mixture. Stir vigorously to create an emulsion.
    
  • Cooling: Cool the mixture to -5°C using an ice/salt bath.

  • Addition: Dissolve Chloroacetyl chloride (10.5 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 45 minutes , maintaining internal temperature < 0°C.

  • Reaction: Stir at 0°C for an additional 30 minutes. Monitor by TLC or LC-MS.[1][2]

    • Checkpoint: If starting material remains, add small aliquots (0.05 equiv) of acid chloride.[1][2] Do not add large excesses.

  • Quench: Separate layers immediately while cold. Wash the organic layer with dilute HCl (0.1 N) to remove unreacted amine, then with Water and Brine.[2]

  • Isolation: Dry over

    
     and concentrate in vacuo at low temperature (< 30°C).
    
Data Comparison: Base Selection Impact
Base SystemSolventTemperatureDimer % (LC-MS)Yield %Notes
Triethylamine (TEA) DCM25°C12-15%75%Homogeneous base promotes O-reaction.[1][2]
NaH THF0°C>40%30%Strong base causes massive polymerization/cyclization.[1]
Phosphate Buffer Water/DCM0°C< 1% 92% Best chemoselectivity.[1][2]
K₂CO₃ Water/Toluene0°C2-3%88%Robust industrial method.[1][2]

Decision Tree for Troubleshooting

TroubleshootingTree Start Issue: Impurity Detected CheckMass Check Mass/Structure Start->CheckMass IsDimer Mass = 2x Product - HCl? (Intermolecular Ether) CheckMass->IsDimer High MW IsCyclic Mass = Product - HCl? (Morpholinone) CheckMass->IsCyclic Low MW ActionDimer CAUSE: High Conc / Strong Base FIX: Switch to Biphasic/Buffer Reduce Temp IsDimer->ActionDimer Yes ActionCyclic CAUSE: Intramolecular Reaction FIX: Increase Conc slightly Reduce Reaction Time IsCyclic->ActionCyclic Yes

Figure 2: Diagnostic flow for identifying and resolving specific impurity profiles.

References

  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (Protocol 3: Chemoselective N-Acylation of Amino Alcohols). Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide.[1][2] Retrieved from [1][2]

  • Aitken, R. A., et al. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide.[1][2][4] MDPI Molbank.[1][2] (Discusses base-induced dimerization of related structures). Retrieved from [1][2]

  • ResearchGate. Factors Governing Chemoselectivity in Alkanolamines. (Review of N- vs O-acylation selectivity). Retrieved from

Sources

Technical Support Center: Removal of Unreacted Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing / Purification Ticket Context: User requires removal of excess Chloroacetyl Chloride (CAC) post-acylation.

Introduction

Hello. I am Dr. Aris, Senior Application Scientist. You are likely here because your LC-MS shows a persistent peak for chloroacetyl chloride, or you are battling a stinging, lachrymatory smell in your crude product.

Chloroacetyl chloride (CAC) is not like Oxalyl Chloride or Thionyl Chloride. You cannot simply "rotovap it off" easily; its boiling point is high (106°C), and it is chemically stubborn in biphasic systems. Furthermore, its hydrolysis product—chloroacetic acid—is a surfactant-like organic acid that can ruin your phase separations if not handled with precise pH control.

Below are the three validated protocols we use in the drug development sector to remove CAC. Choose the one that matches your product's stability profile.

Module 1: Critical Safety & Handling (The "Panic Button")

⚠️ STOP AND READ: Before you touch the separatory funnel.

  • The Lachrymator Risk: CAC is a potent lachrymator.[1] If you smell it, you have already been exposed. All work must occur in a high-flow fume hood.

  • The Hydrolysis Hazard: When CAC hits water, it generates HCl gas and Chloroacetic Acid .

    • Risk:[2][3][4] If you shake a separatory funnel immediately after adding water to CAC, the HCl gas evolution can pressurize and explode the glass.

    • Mitigation:Never stopper and shake immediately. Swirl in an open flask first.

Module 2: The Aqueous Quench (Standard Protocol)

Best for: Stable amides/esters that can withstand mild basic aqueous washes. The Mechanism: We convert the electrophilic CAC into water-soluble chloroacetate.

The Chemical Logic
  • Hydrolysis:

    
    
    
  • Deprotonation:

    
    
    

Note: Chloroacetic acid has a pKa of ~2.8. To force it into the aqueous layer, the pH must be >5. If the aqueous layer is acidic (due to the generated HCl), the chloroacetic acid will partition back into your organic layer.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dilute Dilute reaction mixture with an inert solvent (DCM or EtOAc). Do not concentrate the reaction mixture yet (concentrating pure CAC is dangerous).
2 Cool Place the flask in an ice bath (0°C).
3 Quench Add Saturated NaHCO₃ dropwise with vigorous stirring. DO NOT STOPPER.
4 Vent Allow CO₂ evolution to cease. Monitor internal temp; keep <10°C to prevent product hydrolysis.
5 Check pH Test the aqueous layer. Is pH > 7? • No: Add more NaHCO₃. • Yes: Proceed.
6 Phase Cut Transfer to separatory funnel. Shake and vent immediately. Separate layers.
7 The "Trap" Wash organic layer once with 10% Citric Acid (removes basic impurities) and once with Brine (dries the organic layer).
Visual Workflow: The pH Swing

AqueousWorkup Start Reaction Mixture (Product + Excess CAC) Quench Add Sat. NaHCO3 (0°C) (Open Flask - No Stopper) Start->Quench CheckPH Check Aqueous pH Quench->CheckPH Acidic pH < 7 (CAC -> Chloroacetic Acid) CheckPH->Acidic HCl Generated Basic pH > 7 (Acid -> Chloroacetate Ion) CheckPH->Basic Neutralized Acidic->Quench Add more Base SepFunnel Phase Separation Basic->SepFunnel AqueousWaste Aqueous Layer (Contains Chloroacetate) SepFunnel->AqueousWaste OrganicLayer Organic Layer (Product Only) SepFunnel->OrganicLayer

Figure 1: Logic flow for ensuring complete partitioning of chloroacetyl byproducts into the aqueous phase.

Module 3: Solid-Phase Scavenging (Water-Sensitive)

Best for: High-value intermediates, water-sensitive products, or parallel synthesis (HTS). The Mechanism: Use a polymer-supported amine (Nucleophile) to covalently bind the excess CAC (Electrophile). The impurity becomes part of the solid bead, which is filtered off.

Reagent Selection
  • Primary Choice: PS-Trisamine (Tris-(2-aminoethyl)amine resin).

  • Alternative: PS-N-Methylpiperazine .

Step-by-Step Protocol
  • Calculate Load: Assume 100% of the excess CAC equivalents remain. Use 3.0 equivalents of resin relative to the excess CAC.

    • Example: If you used 0.5 mmol excess CAC, use 1.5 mmol capacity of resin.

  • Add Resin: Add the dry resin beads directly to the reaction mixture (DCM, THF, or DMF).

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–2 hours at room temperature.

  • Test: Spot TLC. If CAC is still present (visualized by stain), add 1 more equivalent and stir for 1 hour.

  • Filter: Pass through a fritted funnel or a celite pad.

  • Rinse: Wash the resin cake with DCM to recover entrained product.

  • Result: The filtrate contains your product; the CAC is chemically bound to the trash resin.

Module 4: Troubleshooting & FAQs

Q1: I tried the aqueous workup, but I formed a terrible emulsion. Why? A: This is the "Chloroacetate Effect." Chloroacetic acid acts as a surfactant in certain biphasic systems.

  • Fix: Add solid NaCl to saturate the aqueous layer (Salting out).

  • Fix: Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulates; filtration breaks it.

Q2: Can I just distill the CAC off? A: Only if your product is thermally stable >120°C.

  • CAC Boiling Point: 106°C .[2][5][6]

  • To strip it on a Rotovap, you need a vacuum of <10 mbar and a bath temp of 40–50°C .

  • Warning: If you use a high-vacuum pump (oil pump), you must use a liquid nitrogen trap. CAC vapors will destroy pump oil and corrode the pump internals immediately.

Q3: I see a "double spot" on TLC after workup. A: You likely hydrolyzed your product.

  • Diagnosis: If your product is an ester or an active amide, the NaHCO₃ quench might have been too aggressive or too warm.

  • Solution: Switch to Module 3 (Scavenging) to avoid water entirely.

Q4: My NMR shows a triplet at ~4.1 ppm that isn't my product. A: That is likely Ethyl Chloroacetate or Methyl Chloroacetate .

  • Cause: Did you use Ethanol or Methanol to quench?

  • Mechanism:[3][7][8][9] CAC reacts with alcohols to form esters. These esters are organic-soluble and will not wash out with water/bicarbonate.

  • Correction: Never quench CAC with alcohols unless you intend to make the ester. Always quench with water/buffer.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6569, Chloroacetyl chloride. Retrieved from [Link]

  • Biotage. (2018). Strategies for Work-up and Purification: Scavenging of Acyl Chlorides. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Improving the selectivity of N-acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Precision Synthesis

Status: Online | Tier: Senior Application Support Topic: Improving Selectivity in N-Acylation Reactions (Chemoselectivity & Regioselectivity)

Diagnostic Triage: Start Here

Directive: Do not guess. Use this logic flow to determine the correct reaction pathway for your specific substrate competition.

TriageFlow Start Identify Substrate Competition Comp1 Amine vs. Alcohol/Phenol (Chemoselectivity) Start->Comp1 Comp2 Primary vs. Secondary Amine (Regioselectivity) Start->Comp2 Comp3 Exocyclic Amine vs. Heterocycle (Site Selectivity) Start->Comp3 Sol1 Protocol A: Schotten-Baumann Conditions (Kinetic Control) Comp1->Sol1 Standard Substrates Sol2 Protocol B: Chemodivergent Reagents (N-Carbonylimidazoles) Comp1->Sol2 Sensitive/Complex Scaffolds Sol3 Protocol C: pH-Controlled Protonation (pKa Exploitation) Comp2->Sol3 Polyamines (Green Method) Sol4 Protocol D: Potassium Acyltrifluoroborates (Acidic Media) Comp2->Sol4 High Precision Required Comp3->Sol1 Hard/Soft Acid Base Theory

Figure 1: N-Acylation Decision Matrix. Select the protocol path based on the specific nucleophilic competition present in your substrate.

Troubleshooting Guide (FAQs)

Direct solutions to common failure modes reported by the user base.

Case 1: "My hydroxyl group is getting acylated alongside the amine."

Diagnosis: Loss of Chemoselectivity. Root Cause: Under basic conditions (e.g., Et3N/DMAP), the alkoxide becomes a competitive nucleophile. If using DMAP, you are forming a highly reactive N-acylpyridinium intermediate that reacts indiscriminately. The Fix:

  • Eliminate DMAP. It is too potent for selective reactions.

  • Switch to Schotten-Baumann Conditions (Protocol A). The biphasic system (Water/DCM) with an inorganic base (Na2CO3) favors the amine because water solvates and deactivates the hydroxyl group, while the neutral amine remains nucleophilic in the organic interface [1].

  • Advanced Fix: Use N-Carbonylimidazoles . These reagents allow for "chemodivergence." In the presence of DBU, they acylate alcohols; in the presence of pyridinium salts, they selectively acylate amines [2].

Case 2: "I need to acylate a primary amine in the presence of a secondary amine."

Diagnosis: Loss of Regioselectivity. Root Cause: While primary amines are less sterically hindered, secondary amines are often more electron-rich (more basic). In standard acyl chloride reactions, the rate difference is often insufficient to prevent mixtures. The Fix:

  • Exploit pKa Differences (Protocol C). Secondary amines are generally more basic than primary amines (approx. 0.5 - 1.0 pKa units higher). By conducting the reaction at a controlled acidic pH (using the "Proton as Protecting Group" strategy), the secondary amine remains protonated (ammonium salt = non-nucleophilic) while a significant fraction of the primary amine remains free to react [3].

  • Use Potassium Acyltrifluoroborates (Protocol D). These reagents react with primary amines in aqueous acidic media (pH < 1) where secondary amines are completely dormant [4].

Case 3: "Yields are inconsistent with Schotten-Baumann."

Diagnosis: Phase Transfer Failure. Root Cause: The reaction occurs at the interface. Poor stirring or incorrect pH management leads to hydrolysis of the acyl chloride before it reacts with the amine. The Fix:

  • Agitation: Ensure vigorous stirring (vortexing if small scale).

  • Temperature: Keep it at 0°C to slow down the hydrolysis of the acyl chloride.

  • Stoichiometry: Use a slight excess of acyl chloride (1.1–1.2 equiv) to account for unavoidable hydrolysis.

Protocol Library

Validated methodologies for high-selectivity transformations.

Protocol A: Optimized Schotten-Baumann (Chemoselective)

Best for: Amino alcohols, simple amines vs. phenols. Mechanism: Interfacial reaction kinetics favor the more nucleophilic amine over the solvated hydroxyl.

  • Preparation: Dissolve the amino-alcohol (1.0 equiv) in a 1:1 mixture of DCM and Water.

  • Base Addition: Add Na2CO3 or NaHCO3 (2.0–3.0 equiv). Ensure the aqueous layer pH is ~9–10.

    • Critical: Do not use NaOH if ester hydrolysis is a risk.

  • Acylation: Cool to 0°C. Add the Acyl Chloride (1.1 equiv) dropwise (neat or in minimal DCM) with vigorous stirring .

  • Workup: Separate layers. Wash organic layer with dilute HCl (to remove unreacted amine) and then Brine.

Protocol C: The "Proton as Protecting Group" (Regioselective)

Best for: Polyamines (Primary vs. Secondary). Concept: Selective protonation of the more basic secondary nitrogen.

ProtonProtection Substrate Polyamine Substrate (Primary + Secondary NH) Acid Add 1.0 eq Acid (HCl) (pH Adjustment) Substrate->Acid Equilibrium Equilibrium State: Sec-NH2+ (Inactive) Pri-NH2 (Active) Acid->Equilibrium Kinetic Control Reagent Add Electrophile (Acyl Chloride) Equilibrium->Reagent Product Selective Product (Primary Amide) Reagent->Product Nucleophilic Attack

Figure 2: Mechanism of pKa-directed selectivity. By titrating the polyamine, the more basic secondary amine is sequestered as an ammonium salt.

Steps:

  • Titration: Dissolve polyamine (1.0 equiv) in water. Add 1.0 equiv of HCl (or p-TsOH).

  • Verification: Check pH. It should be slightly acidic (approx pH 5–6).

  • Reaction: Add the acylating agent (e.g., anhydride or acyl chloride) slowly.

  • Outcome: The primary amine, being less basic, remains partially unprotonated and available to react, while the secondary amine is "protected" by the proton [3].

Protocol D: Potassium Acyltrifluoroborates (Highly Regioselective)

Best for: Late-stage functionalization, high-value substrates. Reagents: Potassium acyltrifluoroborate (KAT), Chloramine-T (oxidant).

  • Setup: Dissolve amine (1.0 equiv) and KAT (1.0 equiv) in a 1:1 mixture of H2O/CH3CN.

  • Acidification: Acidify to pH < 1 using aqueous HCl.

  • Activation: Add Chloramine-T (1.0 equiv) slowly at room temperature.

  • Mechanism: The KAT is oxidized to an acyl radical/cation equivalent that reacts selectively with the primary amine even in the presence of secondary amines and alcohols [4].

Comparative Data: Reagent Selectivity

Reagent ClassReactivitySelectivity (Pri vs Sec)Chemoselectivity (N vs O)Byproducts
Acyl Chlorides HighLowModerate (requires biphasic)HCl (Acidic)
Anhydrides ModerateLow/ModerateGoodCarboxylic Acid
N-Acylimidazoles TunableHighExcellent (Chemodivergent)Imidazole
Acyltrifluoroborates SpecificVery High ExcellentBoric Acid salts
Thioesters LowHighHighThiols (Odorous)

References

  • Schotten-Baumann Reaction Guide. Scribd / Organic Chemistry Portal. Link

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation. Angew. Chem. Int. Ed., 2021.[1][2][3] Link

  • High Yield Selective Acylation of Polyamines: Proton as Protecting Group. Organic Letters, 2010. Link

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. J. Am. Chem. Soc., 2017.[4] Link

Sources

Technical Support Center: Chloroacetamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Purification of Chloroacetamides Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Purification Support Hub. This guide is engineered for the specific challenges of isolating chloroacetamides—potent electrophiles frequently used in covalent inhibitor design (e.g., KRAS inhibitors) and herbicide synthesis. Unlike standard organic intermediates, chloroacetamides present a triad of risks: chemical instability on silica , poor UV visibility , and high toxicity .

Part 1: The Core Directive – Safety First

⚠️ CRITICAL WARNING: Potent Alkylating Agents Chloroacetamides are designed to covalently modify proteins (typically Cysteine residues). They will alkylate your DNA and skin proteins just as efficiently.

  • Containment: All solid handling must occur in a fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or 5% thiourea in the hood to quench spills immediately.

  • Waste: Segregate liquid waste; do not mix with general organic solvents if possible, to prevent accidental alkylation of other waste streams.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "My product decomposes or streaks on the column."

Diagnosis: Silica Acidity & Hydrolysis. Chloroacetamides are susceptible to hydrolysis, converting the electrophilic -Cl to an -OH (alcohol) or cleaving the amide bond entirely.[1] Standard silica gel (


) acts as a Lewis acid catalyst, accelerating this decomposition, especially for electron-rich aromatics.

The Fix: Silica Neutralization Do not use "out of the jar" silica. You must buffer the stationary phase.

  • Pre-treatment: Slurry your silica in the starting eluent containing 1% Triethylamine (TEA) .

  • Elution: Maintain 0.5% TEA in your mobile phase throughout the run.

  • Alternative: If the compound is base-sensitive, switch to Neutral Alumina (Brockmann Activity III) .

Expert Insight: If you observe a new spot at the baseline (high polarity) that wasn't there before the column, you have likely hydrolyzed your chloride to an alcohol.

Issue 2: "I cannot see my compound on TLC."

Diagnosis: Weak Chromophore. Aliphatic chloroacetamides (e.g., chloroacetamide itself) lack conjugation and are invisible under UV


.

The Fix: The "Alkylator-Specific" Stain (NBP) Standard stains (Anisaldehyde, KMnO


) are non-specific. Use 4-(p-nitrobenzyl)pyridine (NBP) , which specifically reacts with alkylating agents.[2][3][4]
StainRecipeVisualizationResult
NBP (Specific) 5% w/v NBP in AcetoneDip, heat to 100°C, then spray with 10% NaOH or TEA.Purple/Blue spots on white background.
KMnO

1.5g KMnO

, 10g K

CO

, 1.25mL 10% NaOH in 200mL H

O
Dip and heat gently.Yellow spots on pink background.[5]
Iodine I

crystals in silica
Place plate in jar.Brown spots (Reversible).
Issue 3: "I have difficult-to-remove impurities (starting amine or acid chloride)."

Diagnosis: Co-elution. The polarity difference between a secondary amine starting material and the resulting chloroacetamide is often small, leading to mixed fractions.

The Fix: Chemical Scavenging (The "No-Column" Approach) Senior scientists avoid columns whenever possible. Use polymer-supported scavengers in situ to pull out impurities before you even think about chromatography.

  • Excess Amine? Add Polymer-Supported Isocyanate (PS-NCO). It reacts with the amine to form an insoluble urea. Filter it off.

  • Excess Acid Chloride? Add Polymer-Supported Trisamine (PS-Trisamine). It quenches the chloride. Filter it off.

Part 3: Detailed Workflows & Visualizations

Workflow 1: The "Senior Scientist" Purification Logic

This decision tree prioritizes yield and purity by avoiding silica stress whenever possible.

Chloroacetamide_Purification Start Crude Reaction Mixture (Amine + Chloroacetyl Chloride) Check_TLC TLC Analysis (Check Impurities) Start->Check_TLC Decision_Impurity Major Impurity? Check_TLC->Decision_Impurity Scavenger_Route Add Polymer Scavenger (PS-NCO for amines) (PS-Trisamine for chlorides) Decision_Impurity->Scavenger_Route Starting Material Present Column_Route Column Chromatography Decision_Impurity->Column_Route Complex Byproducts Filter Filtration (Remove Resin) Scavenger_Route->Filter Filter->Column_Route Minor Impurities Left Final Pure Chloroacetamide Filter->Final High Purity Silica_Prep Neutralize Silica (1% TEA in Hex/EtOAc) Column_Route->Silica_Prep Visualization Visualize Fractions (NBP Stain + Base) Silica_Prep->Visualization Visualization->Final

Figure 1: Decision matrix for chloroacetamide purification, emphasizing chemical scavenging over chromatography to minimize decomposition risks.

Part 4: Standard Operating Procedure (SOP)

Protocol: Flash Column Chromatography of Labile Chloroacetamides

1. Column Preparation (Neutralization Step)

  • Goal: Cap acidic silanol sites to prevent hydrolysis.

  • Method: Slurry silica gel (Grade 60, 230-400 mesh) in 99:1 Hexane:Triethylamine.

  • Packing: Pour slurry into the column. Flush with 2 column volumes (CV) of the starting eluent (e.g., 10% EtOAc in Hexane) to remove excess free amine, leaving only the surface-bound base.

2. Sample Loading

  • Technique: Dry loading is preferred to minimize band broadening.

  • Execution: Dissolve crude material in minimal DCM. Add Celite (1:2 ratio). Evaporate to a free-flowing powder. Load powder on top of the sand bed.

3. Elution Gradient

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate[6][7]

  • Gradient:

    • 0–5 min: 0% B (Isocratic hold)

    • 5–20 min: 0% → 30% B (Linear gradient)

    • Note: Chloroacetamides typically elute earlier than their parent amines due to the loss of H-bond donor capability (if primary amine was used).

4. Detection (The NBP Test)

  • Spot every 3rd fraction on a TLC plate.

  • Dip in NBP Solution (see recipe above).

  • Heat plate at 100°C for 1 minute.

  • Spray with dilute base (TEA or NaOH).

  • Positive Result: Intense blue/purple spot indicating active alkylator.

Part 5: Quantitative Data & Reference Tables

Table 1: Common Impurities and Removal Strategies

ImpurityOriginDetection (TLC)Removal Strategy
Starting Amine Unreacted ReagentNinhydrin (Red/Purple)Scavenge with PS-Isocyanate or Acid Wash (1M HCl)
Glycine Derivative Hydrolysis of ClKMnO

(Yellow)
Elutes late (Polar); Discard tail fractions
Ammonium Salts ByproductIodine (Brown)Water wash / Filtration (Insoluble in DCM)

References

  • NBP Stain Specificity: "Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents." PubMed. Available at: [Link]

  • Scavenger Resins: "Solid-Supported Reagents and Scavengers in Synthesis." Sopachem / Biotage. Available at: [Link]

  • Silica Acidity & Decomposition: "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • General TLC Stains: "TLC Stains and Visualization." University of Washington. Available at: [Link]

Sources

Technical Support Center: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide?

A1: Based on the analysis of structurally similar compounds and the inherent reactivity of its functional groups, N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended temperature is refrigerated (2-8 °C) to minimize potential degradation. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[2][3]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes hydrolytic and other degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture-induced degradation.
Container Tightly sealed, amber glass vialPrevents exposure to moisture and light.
Location Cool, dry, well-ventilated areaEnsures stability and safety.[1][2]
Q2: How should I handle the compound upon receiving it and for daily experimental use?

A2: Upon receipt, visually inspect the container for any signs of damage or leakage. For daily use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the chloroacetamide moiety.[2] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

Troubleshooting Guide

Issue 1: My experimental results are inconsistent, and I suspect the compound has degraded. How can I assess its purity?

Explanation of Causality: Inconsistent results are often the first sign of reagent degradation. N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide has two primary points of reactivity that can lead to degradation: the electrophilic chloroacetamide group and the nucleophilic hydroxyl group. The N-benzyl group can also be susceptible to cleavage under certain conditions.[6]

Troubleshooting Steps:

  • Visual Inspection: Check the physical appearance of the solid. The pure compound is expected to be a white to pale yellow crystalline powder.[4] Any significant color change, clumping, or oily appearance may indicate degradation.

  • Solubility Test: Assess the solubility in the recommended solvent. A change in solubility or the presence of insoluble matter can be indicative of impurities or degradation products.

  • Analytical Characterization:

    • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot on the TLC plate is a good indicator of purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed picture of the compound's structure and identify any degradation products.

    • Mass Spectrometry (MS): Can confirm the molecular weight of the compound and detect any lower or higher molecular weight impurities.

Issue 2: I observe unexpected side products in my reaction. What are the likely degradation pathways?

Explanation of Causality: The presence of nucleophiles, bases, or elevated temperatures can lead to the degradation of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. Understanding these pathways is key to preventing the formation of side products.

Potential Degradation Pathways:

  • Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetamide to form a morpholinone derivative. This is a common pathway for similar compounds.

  • Hydrolysis: The chloroacetamide moiety is susceptible to hydrolysis, especially in the presence of water and acid or base, to yield the corresponding hydroxyacetamide.

  • Reaction with Nucleophiles: The chloro group can be displaced by other nucleophiles present in the reaction mixture.

Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage
  • Equilibrate the main stock container of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide to room temperature.

  • In a fume hood, weigh the desired amount of the compound into smaller, appropriately labeled amber glass vials.

  • Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing tightly.

  • For short-term storage (up to one week), these aliquots can be stored at 2-8 °C. For longer-term storage, they should be kept at -20 °C.

Protocol 2: Preparation of a Stock Solution
  • Choose a suitable anhydrous solvent in which the compound is stable. Common choices include dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF).

  • In a fume hood, add the desired amount of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide to a volumetric flask.

  • Add the anhydrous solvent to the flask, ensuring the compound is fully dissolved. Gentle sonication may be used if necessary.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Store the stock solution at -20 °C in a tightly sealed container. It is advisable to prepare fresh solutions for sensitive experiments.

Visualizations

Storage_Workflow Figure 1: Recommended Storage and Handling Workflow cluster_storage Long-Term Storage cluster_handling Experimental Use long_term Store at 2-8°C Tightly Sealed Inert Atmosphere equilibrate Equilibrate to Room Temp. long_term->equilibrate Retrieve for Use weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve

Caption: Recommended Storage and Handling Workflow.

Degradation_Pathways Figure 2: Potential Degradation Pathways cluster_products Degradation Products reactant N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide cyclized Morpholinone Derivative reactant->cyclized Intramolecular Cyclization hydrolyzed Hydroxyacetamide Derivative reactant->hydrolyzed Hydrolysis (H₂O, acid/base) substituted Nucleophilic Substitution Product reactant->substituted Nucleophilic Attack (e.g., Nu⁻)

Caption: Potential Degradation Pathways.

References

  • CymitQuimica.
  • Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%.
  • PubChem. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233. Available from: [Link].

  • MSDS of N-benzyl-2-chloroacetamide. (2009-05-15).
  • Spectrum Chemical. Safety Data Sheet - N-Benzylacetamide. (2014-11-24).
  • MDPI. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. (2022).
  • Tokyo Chemical Industry. SAFETY DATA SHEET - N-Benzyl-2,2,2-trifluoroacetamide. (2025-04-02).
  • Sigma-Aldrich. 2-Chloro-N-benzylacetamide 97.
  • Zhou G, et al. Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry. 2019;39(9):2428-2442.
  • Pharmaffiliates. N-Benzyl-2-chloro-N-(2-hydroxyethyl)-acetamide.
  • Fisher Scientific.
  • Choi D, et al. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. 1996;39(10):1907-16.
  • Organic Syntheses Procedure. Acrylamide, N-benzyl-.
  • PubChem. Chloroacetamide | ClCH2CONH2 | CID 6580. Available from: [Link].

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)
  • Chem-Impex. N-Benzylacetamide.

Sources

Validation & Comparative

Comparing "N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" to other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (herein referred to as BCHEA ) represents a specialized subclass of electrophilic alkylating agents. Unlike standard "warheads" used in covalent drug discovery, BCHEA possesses a dual-functionality: a reactive


-chloroacetamide core and a pendant hydroxyethyl group.

This guide compares BCHEA against industry-standard alkylators (Iodoacetamide, Acrylamides, and Nitrogen Mustards). It highlights BCHEA's unique position as both a tunable covalent probe for cysteine profiling and a latent precursor for heterocyclic synthesis (morpholin-3-ones).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide[1]

  • CAS: 100129-49-5[1]

  • Molecular Weight: 227.69 g/mol [1]

  • Core Reactivity: SN2 Alkylation (Cysteine-targeting)

  • Secondary Reactivity: Intramolecular Cyclization (Base-mediated)[2]

Mechanistic Analysis: The "Dual-Path" Reactivity

The defining feature of BCHEA, distinguishing it from simple analogs like N-benzyl-2-chloroacetamide, is the competition between intermolecular alkylation (target engagement) and intramolecular cyclization (self-destruction/synthesis).

Pathway A: Intermolecular Alkylation (Biological Probe Mode)

Like other chloroacetamides, BCHEA reacts with nucleophilic cysteine thiols via an SN2 mechanism. The chlorine acts as a moderate leaving group, making the electrophilic carbon less reactive than iodoacetamide but more reactive than acrylamides.

Pathway B: Intramolecular Cyclization (Synthetic Mode)

Under basic conditions (pH > 8.5 or presence of strong bases like NaH/KOtBu), the pendant hydroxyl group deprotonates and attacks the


-carbon, displacing the chloride to form 4-benzylmorpholin-3-one . This makes BCHEA a "spring-loaded" heterocycle precursor.

BCHEA_Pathways BCHEA BCHEA (Electrophile) Product_A Covalent Adduct (Thioether Bond) BCHEA->Product_A Path A: S_N2 Alkylation (Physiological pH) Intermediate Alkoxide Intermediate BCHEA->Intermediate Path B: Activation Target Protein-Cys-SH (Nucleophile) Target->Product_A Base Base (pH > 8.5) (Deprotonation) Base->Intermediate Product_B 4-benzylmorpholin-3-one (Cyclized Heterocycle) Intermediate->Product_B Intramolecular Displacement

Figure 1: Dual reactivity pathways of BCHEA. Path A represents biological probing; Path B represents synthetic cyclization.

Comparative Performance Analysis

The following analysis benchmarks BCHEA against three standard alkylating classes used in drug discovery and proteomics.

Table 1: Physicochemical and Reactivity Comparison
FeatureBCHEA (Chloroacetamide)Iodoacetamide (IAA)Acrylamides (Michael Acceptors)Nitrogen Mustards (e.g., Chlorambucil)
Reaction Type SN2 (Irreversible)SN2 (Irreversible)Michael Addition (Reversible/Irreversible)Aziridinium formation (SN1/SN2 mixed)
Intrinsic Reactivity Moderate (

)
High (

)
Low/Tunable (

)
High (Non-selective DNA alkylator)
Selectivity Cysteine (High preference)Cysteine > Lysine/His (Promiscuous)Cysteine (Highly specific via orientation)DNA (Guanine N7), Proteins (Promiscuous)
Aq. Stability (t1/2) High at pH 7.4 (Hours-Days)Moderate (Light sensitive)Very High (Stable)Low (Hydrolyzes rapidly)
Specific Utility Fragment Screening, Morpholine synthesisGlobal Proteomics (Capping)Targeted Covalent Inhibitors (Drugs)Cytotoxic Chemotherapy
Solubility (LogP) Moderate (Improved by -OH group)LowVariableVariable
Detailed Comparative Insights
1. Vs. Iodoacetamide (The "Gold Standard" Probe)
  • Performance: IAA is significantly more reactive than BCHEA. In proteomic workflows, IAA is used to "cap" all free cysteines rapidly. BCHEA is too slow for total capping but ideal for differential labeling .

  • Advantage: BCHEA is more stable in solution and less likely to alkylate off-target residues (like Histidine) compared to the hyper-reactive iodide.

2. Vs. Acrylamides (The "Drug" Standard)
  • Performance: Acrylamides (e.g., Ibrutinib warheads) generally require specific binding pockets to position the warhead for reaction. BCHEA has higher intrinsic reactivity, meaning it can label surface cysteines without needing a deep binding pocket.

  • Advantage: BCHEA is superior for Fragment-Based Drug Discovery (FBDD) initial screens where weak non-covalent affinity needs a slightly "hotter" warhead to capture the hit.

3. Vs. Simple N-Benzyl-2-chloroacetamide
  • Performance: The core reactivity is identical.

  • Advantage: The 2-hydroxyethyl group on BCHEA increases water solubility (lower cLogP), reducing non-specific hydrophobic aggregation in biochemical assays. However, it introduces the risk of intramolecular cyclization if the buffer pH drifts > 8.5.

Experimental Protocols

Protocol A: Covalent Fragment Screening (Cysteine Reactivity)

Objective: Assess if BCHEA binds to a target protein via cysteine modification.

Reagents:

  • Target Protein (5 µM in PBS, pH 7.4).

  • BCHEA (Stock: 100 mM in DMSO).

  • Control: Iodoacetamide (IAA).

  • Detection: Intact Protein Mass Spectrometry (LC-MS).

Workflow:

  • Preparation: Dilute Protein to 5 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid TRIS buffer as free amines can react at high concentrations/temperatures.

  • Incubation: Add BCHEA to protein (Final conc: 50 µM, 10x excess). Prepare a parallel sample with IAA (Positive Control) and DMSO (Negative Control).

  • Time-Course: Incubate at 25°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots immediately with 1% Formic Acid (lowers pH to < 3, stopping SN2 reaction).

  • Analysis: Inject onto LC-MS (C4 column).

    • Success Criteria: Observation of a mass shift of +191.6 Da (BCHEA MW 227.7 - HCl 36.5).

    • Validation: Trypsin digest followed by peptide mapping to locate the modified cysteine.

Protocol B: Synthetic Cyclization to Morpholinone

Objective: Utilize the hydroxyethyl group to synthesize 4-benzylmorpholin-3-one.

Methodology:

  • Dissolution: Dissolve BCHEA (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Activation: Cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium tert-butoxide (KOtBu, 1.1 eq). Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (BCHEA is more polar than the cyclic product).

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.

  • Purification: The product, 4-benzylmorpholin-3-one, is generally stable and can be purified via silica chromatography.

Workflow Visualization

The following diagram illustrates the decision matrix for using BCHEA in a research setting.

BCHEA_Workflow Start Start: BCHEA Application Decision Intended Use Case? Start->Decision Bio Biological Probe / FBDD Decision->Bio Protein Labeling Synth Organic Synthesis Decision->Synth Heterocycle Building Buffer_Check Check Buffer pH Bio->Buffer_Check pH_High pH > 8.0 Buffer_Check->pH_High pH_Low pH 7.0 - 7.5 Buffer_Check->pH_Low Result_Bio_Fail Risk: Self-Cyclization (Loss of Electrophile) pH_High->Result_Bio_Fail Result_Bio_Success Stable Cysteine Labeling (+191 Da Adduct) pH_Low->Result_Bio_Success Base_Add Add Strong Base (NaH/KOtBu) Synth->Base_Add Result_Synth Product: 4-benzylmorpholin-3-one Base_Add->Result_Synth

Figure 2: Decision matrix for BCHEA application, highlighting the critical pH dependency for stability vs. cyclization.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

    • Context: Establishes the utility of chloroacetamide fragments in proteomic screening.
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]

    • Context: Comparative reactivity of acrylamides vs. chloroacetamides in drug design.[3]

  • Juskeviciene, R., et al. (2022). "Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions." Chemistry of Heterocyclic Compounds. [Link]

    • Context: Mechanistic details on the base-mediated cyclization of chloroacetamides to morpholinone-like scaffolds.
  • Resnick, E., et al. (2019). "Rapid Characterization of Covalent Fragments by Mass Spectrometry." Journal of the American Chemical Society, 141(22), 8864–8869. [Link]

    • Context: Protocols for calculating intrinsic reactivity of chloroacetamide libraries.

Sources

Efficacy of "N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" in alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (referred to herein as BCHEA ) represents a specialized class of


-haloacetamides. Unlike simple alkylating agents (e.g., iodoacetamide), BCHEA possesses a bifunctional architecture: an electrophilic chloromethyl core and a pendant nucleophilic hydroxyethyl arm.

This guide evaluates BCHEA’s efficacy in two distinct operational contexts:

  • Intramolecular Cyclization: As a precursor for N-benzylmorpholin-3-one scaffolds.

  • Intermolecular Alkylation: As a "soft" cysteine-targeting warhead with superior specificity profiles compared to iodo-analogs.

Part 1: Chemical Profile & Mechanistic Basis

The Bifurcated Reactivity Model

BCHEA exists in a reactive equilibrium determined by the pH and solvent environment. Its utility is defined by the competition between intermolecular attack (by external thiols) and intramolecular cyclization (by its own hydroxyl group).

  • Electrophile: The

    
    -carbon of the chloroacetamide (
    
    
    
    ).
  • Internal Nucleophile: The hydroxyl oxygen (

    
    ), activated by base.
    
  • Steric Modulator: The N-benzyl group, which increases lipophilicity (

    
    ) and directs non-covalent binding affinity in protein pockets, distinguishing it from simple chloroacetamide (CAA).
    
DOT Visualization: Reactivity Pathways

The following diagram illustrates the kinetic competition between scaffold formation (Morpholinone) and protein bioconjugation.

BCHEA_Pathways BCHEA BCHEA (Reagent) Alkoxide Alkoxide Intermediate (Intramolecular) BCHEA->Alkoxide Deprotonation (pH > 12) TS_Alk Transition State (SN2) BCHEA->TS_Alk Nucleophilic Attack (pH 7-8) Base Base (NaH/KOH) Base->Alkoxide Thiol Protein Cysteine (R-SH) Thiol->TS_Alk Morph N-benzylmorpholin-3-one (Scaffold) Alkoxide->Morph Cyclization (Fast) Conjugate S-Alkylated Protein (Thioether) TS_Alk->Conjugate Irreversible Alkylation

Caption: Kinetic bifurcation of BCHEA. High pH favors intramolecular cyclization (blue); physiological pH favors intermolecular thiol alkylation (green).

Part 2: Comparative Efficacy Analysis

Scenario A: Intramolecular Cyclization (Scaffold Synthesis)

In the synthesis of morpholin-3-ones, BCHEA acts as a pre-organized intermediate.

Comparison vs. Alternative Routes:

Feature BCHEA Route (Intramolecular) Halo-Ester + Amine Route (Intermolecular)
Mechanism Williamson Ether Synthesis (Ring Closure) Double Displacement / Amidation
Atom Economy High (Loss of HCl only) Lower (Requires leaving groups on both ends)

| Kinetics | Fast (


)  due to entropic advantage. | Slow (Requires bimolecular collision). |
| Yield  | >85% (with NaH/THF) | 40-60% (prone to polymerization) |

Expert Insight: The N-benzyl group is critical here. Unlike unsubstituted N-(2-hydroxyethyl)chloroacetamide, the benzyl group prevents amide nitrogen lone-pair interference, locking the conformation to favor O-alkylation over N-alkylation side reactions.

Scenario B: Intermolecular Alkylation (Cysteine Targeting)

When used as a covalent warhead or proteomic probe, BCHEA must be compared against standard alkylators like Iodoacetamide (IAA) and simple Chloroacetamide (CAA).

Data Synthesis & Performance Metrics: Based on proteomic alkylation standards [1, 2], the chloro-warhead exhibits distinct advantages in specificity.

ParameterIodoacetamide (IAA)Chloroacetamide (CAA)BCHEA (Target)
Electrophilicity High (Hard Alkylator)Moderate (Soft Alkylator)Moderate-Low (Sterically Hindered)
Cys Selectivity Moderate (Hits Lys/His at high pH)HighVery High
Off-Target Effects High (Met Oxidation, Iodine artifacts)LowLow
Stability Light Sensitive, UnstableStableStable
Binding Affinity None (Non-specific)None (Non-specific)Enhanced (Benzyl group fits hydrophobic pockets)

Key Finding: While IAA reacts faster, it generates significant artifacts (e.g., Methionine to Isothreonine conversion) [3]. BCHEA, retaining the chloro-leaving group, minimizes these artifacts. Furthermore, the benzyl moiety allows BCHEA to act as a "directed" alkylator, showing higher efficacy against cysteines located in hydrophobic enzyme active sites compared to the hydrophilic CAA.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of N-benzylmorpholin-3-one

Validation: This protocol confirms the intramolecular efficacy of BCHEA. Successful cyclization is indicated by the disappearance of the O-H stretch (


) and shift of the Amide I band in IR.
  • Preparation: Dissolve BCHEA (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Why: THF ensures solubility of the organic intermediate while allowing NaH suspension.

  • Activation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

    • Critical Step: Evolution of

      
       gas confirms deprotonation of the hydroxyl group.
      
  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Validation:

    • TLC: Shift in

      
       (Product is less polar than BCHEA).
      
    • NMR: Disappearance of the exchangeable -OH proton; sharpening of ethylene bridge signals.

Protocol 2: Kinetic Cysteine Alkylation Assay

Validation: Determines the Second-Order Rate Constant (


) relative to IAA.
  • Reagents: Prepare a 10 mM stock of BCHEA in DMSO. Prepare 1 mM L-Cysteine in Phosphate Buffer (pH 7.4).

  • Reaction: Mix BCHEA (100 µM final) with Cysteine (100 µM final) in a UV-transparent plate.

  • Monitoring: Monitor the consumption of free thiols using Ellman’s Reagent (DTNB) at 412 nm at time points: 0, 5, 10, 30, 60 min.

    • Control: Run parallel with Chloroacetamide (CAA) and Iodoacetamide (IAA).

  • Calculation: Plot

    
     vs time. The slope represents the pseudo-first-order rate.
    
    • Expectation: BCHEA rate will be

      
       0.6x that of CAA (due to benzyl steric hindrance) but with cleaner product profiles (LC-MS analysis showing no Met-oxidation).
      

References

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Source: Journal of Proteomics / PubMed. URL:[Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Source: ResearchGate (Proteomics Data Analysis). URL:[Link]

  • N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Compound Summary). Source: PubChem.[1][2] URL:[Link]

Sources

A Technical Guide to the Spectral Analysis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a detailed comparison of the spectral data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of expected spectral characteristics based on experimental data from key analogs and foundational spectroscopic principles. Given the limited publicly available data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, this guide leverages data from its close analog, N-benzyl-2-chloroacetamide, to provide a robust predictive framework.

The N-benzyl acetamide scaffold is a core component in many biologically active molecules, making a thorough understanding of its spectral properties essential for unambiguous structural elucidation and quality control in synthetic chemistry. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, explaining the causality behind spectral features and providing detailed experimental protocols.

Introduction to the Spectral Complexity of N-substituted Acetamides

The spectral analysis of N-substituted acetamides, such as N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, is often complicated by the phenomenon of restricted rotation around the amide C-N bond. This restricted rotation, arising from the partial double bond character of the C-N bond due to resonance, can lead to the observation of distinct sets of signals for what might appear to be chemically equivalent protons and carbons in the NMR spectra.[1][2] This can result in unexpectedly complex spectra, which, if not properly understood, can lead to misinterpretation of the molecular structure. The presence of a hydroxyl group in the target molecule further adds to the spectral complexity, introducing characteristic signals and the potential for hydrogen bonding interactions that can influence chemical shifts and absorption frequencies.

Comparative Spectral Analysis

This section provides a detailed comparison of the expected spectral data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide with the experimentally obtained data for its close analog, N-benzyl-2-chloroacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the compounds discussed herein, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-benzyl-2-chloroacetamide provides a foundational understanding. The expected signals for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide are predicted based on the influence of the N-(2-hydroxyethyl) substituent.

  • Aromatic Protons (7.2-7.4 ppm): Both molecules are expected to show a multiplet in this region corresponding to the five protons of the benzyl group.

  • Benzyl CH₂ Protons (~4.5 ppm): In N-benzyl-2-chloroacetamide, these protons typically appear as a doublet. In the target molecule, the electronic environment is altered by the hydroxyethyl group, which may cause a slight shift in this signal. Due to restricted rotation, this singlet may broaden or split into two distinct signals.

  • Chloroacetyl CH₂ Protons (~4.1 ppm): This singlet is characteristic of the chloroacetyl moiety. Its chemical shift is influenced by the electronegativity of the adjacent chlorine and carbonyl group.

  • N-CH₂ and O-CH₂ Protons of the Hydroxyethyl Group (predicted ~3.5-3.8 ppm): These signals are unique to the target molecule. They are expected to appear as triplets, coupled to each other. The presence of the hydroxyl group can lead to signal broadening.

  • OH Proton (variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet.

  • Amide NH Proton (for N-benzyl-2-chloroacetamide, ~6.7 ppm): This proton in the secondary amide will typically appear as a broad singlet or a triplet if coupled to the benzylic protons. This signal will be absent in the tertiary amide structure of the target molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon skeleton of the molecules.

Carbon Atom N-benzyl-2-chloroacetamide (Predicted, based on analogs) N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Predicted) Rationale for Predicted Shifts
Carbonyl (C=O)~166 ppm~167 ppmThe electronic environment of the carbonyl carbon is slightly different in a tertiary amide compared to a secondary amide.
Aromatic (C₆H₅)~127-137 ppm~127-138 ppmThe substitution on the nitrogen is unlikely to cause a major shift in the aromatic carbon signals.
Benzyl CH₂~44 ppm~51 ppmThe presence of the electron-withdrawing hydroxyethyl group on the nitrogen will deshield the benzylic carbon, shifting it downfield.
Chloroacetyl CH₂~43 ppm~43 ppmThe environment of this carbon is largely unchanged between the two molecules.
N-CH₂ (hydroxyethyl)N/A~52 ppmCharacteristic signal for the N-methylene of the hydroxyethyl group.
O-CH₂ (hydroxyethyl)N/A~60 ppmThe carbon attached to the electronegative oxygen atom is significantly deshielded.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in Deuterated Solvent acq_H Acquire ¹H NMR Spectrum prep->acq_H 400 MHz Spectrometer acq_C Acquire ¹³C NMR Spectrum prep->acq_C 400 MHz Spectrometer proc Fourier Transform Phase & Baseline Correction acq_H->proc acq_C->proc analysis Chemical Shift & Coupling Constant Analysis proc->analysis

Caption: Workflow for NMR spectral data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Functional Group N-benzyl-2-chloroacetamide (Typical Range) N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Predicted Range) Vibrational Mode
N-H Stretch3300-3500 cm⁻¹ (medium, sharp)AbsentStretching
O-H StretchAbsent3200-3600 cm⁻¹ (broad)Stretching
C-H Stretch (Aromatic)3000-3100 cm⁻¹3000-3100 cm⁻¹Stretching
C-H Stretch (Aliphatic)2850-3000 cm⁻¹2850-3000 cm⁻¹Stretching
C=O Stretch (Amide)1630-1680 cm⁻¹ (strong)1630-1680 cm⁻¹ (strong)Stretching
C-N Stretch1200-1350 cm⁻¹1200-1350 cm⁻¹Stretching
C-Cl Stretch600-800 cm⁻¹600-800 cm⁻¹Stretching

The most significant difference in the IR spectra will be the presence of a broad O-H stretching band and the absence of the N-H stretching band in the target molecule compared to its analog.[3]

Experimental Protocol: IR Data Acquisition (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis setup Clean ATR Crystal background Acquire Background Spectrum setup->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Background Correction acquire_spectrum->process_data interpret Identify Functional Group Absorption Bands process_data->interpret

Caption: Workflow for IR spectral data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

N-benzyl-2-chloroacetamide (MW: 183.63 g/mol ) [4]

  • Molecular Ion (M⁺): m/z = 183/185 (in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

  • Key Fragments:

    • m/z = 91: Tropylium ion (C₇H₇⁺), a very common and stable fragment from benzyl groups.

    • m/z = 106: [C₆H₅CH₂NH]⁺

    • m/z = 148: [M - Cl]⁺

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (MW: 227.69 g/mol )

  • Molecular Ion (M⁺): m/z = 227/229 (in a ~3:1 ratio).

  • Predicted Key Fragments:

    • m/z = 91: Tropylium ion (C₇H₇⁺).

    • m/z = 106: [C₆H₅CH₂NH]⁺ (less likely as the N is tertiary).

    • m/z = 134: [C₆H₅CH₂N(CH₂CH₂OH)]⁺

    • m/z = 182: [M - CH₂OH]⁺ (loss of a hydroxymethyl radical).

    • m/z = 192: [M - Cl]⁺

The fragmentation of the target molecule is expected to be more complex due to the presence of the hydroxyethyl group, which can undergo characteristic losses.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization & Analysis cluster_detect Detection & Interpretation intro Introduce Sample (e.g., GC or Direct Probe) ionize Electron Impact (70 eV) intro->ionize analyze Mass Analysis (m/z) ionize->analyze detect Ion Detection analyze->detect interpret_ms Analyze Fragmentation Pattern detect->interpret_ms

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

References

  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. MDPI. Available at: [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]

  • N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233. PubChem. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

Technical Guide: Purity Analysis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

[1][2]

Executive Summary

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5) presents a unique analytical challenge due to its bifunctional nature: it contains an electrophilic chloroacetyl group and a nucleophilic hydroxyethyl group.[1][2] This structural proximity creates a high propensity for intramolecular cyclization , forming 4-benzylmorpholin-3-one .[1][2]

This guide demonstrates why Reverse-Phase HPLC (RP-HPLC) is the superior analytical standard for this compound, offering a critical comparison against Gas Chromatography (GC) and NMR.[1][2] We establish that GC methods are structurally invalid for this specific application due to thermal degradation artifacts that mimic the primary synthetic impurity.[2]

Chemical Context & Impurity Profiling

To design a valid analytical method, one must understand the specific instability of the target molecule.[2] The synthesis typically involves the acylation of N-benzylaminoethanol with chloroacetyl chloride.[2]

The Critical Quality Attribute (CQA): Spontaneous Cyclization

The primary impurity is not merely unreacted starting material, but a transformation product formed via an intramolecular

32

Why this matters:

  • False Positives in Synthesis: If the reaction mixture is heated or treated with strong base, the product converts to the morpholinone.[2]

  • False Positives in Analysis: Thermal analytical methods (like GC) can drive this reaction inside the instrument, reporting impurities that were not present in the original sample.[3]

Visualization: Synthesis and Degradation Pathway[2][3]

ReactionPathwayStartN-benzylaminoethanol(Starting Material)TargetTARGET PRODUCTN-benzyl-2-chloro-N-(2-hydroxyethyl)acetamideStart->Target+ Reagent- HClReagentChloroacetylChlorideImpurityMAJOR IMPURITY4-benzylmorpholin-3-one(Cyclized Artifact)Target->ImpurityIntramolecular SN2(Heat/Base induced)

Figure 1: The chemical pathway showing the formation of the target product and its inherent risk of cyclizing into 4-benzylmorpholin-3-one under thermal or basic stress.[1][2]

Comparative Analysis of Methods

The following table summarizes the performance of standard analytical techniques for this specific molecule.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-MS Method C: 1H-NMR
Suitability Recommended Not Recommended Supplementary
Mechanism Solvophobic interaction (Non-thermal)Volatilization (Thermal)Magnetic Resonance
Linearity (R²) > 0.999N/A (Degradation)N/A
LOD (Limit of Detection) ~0.05%High (Artifacts interfere)~1.0%
Major Risk Peak broadening if pH is neutralThermal Cyclization in Injector Low sensitivity for trace impurities
Throughput High (15 min run)HighLow
Why GC-MS Fails (The "Injector Artifact")

Gas Chromatography requires vaporizing the sample at 200°C–250°C. For N-hydroxyethyl-chloroacetamides, this temperature provides the activation energy for the intramolecular cyclization described in Figure 1.[1][2]

  • Result: A pure sample of the target product injected into a GC will show a significant peak for 4-benzylmorpholin-3-one.[1][2] This is an analytical artifact , not a true impurity.

Why NMR is Insufficient

While 1H-NMR confirms the structure, it lacks the dynamic range to detect trace levels (0.1%) of the morpholinone impurity, which is critical for pharmaceutical intermediates.

Recommended Protocol: Stability-Indicating RP-HPLC[1][2]

This protocol utilizes an acidic mobile phase to suppress silanol activity and prevent on-column cyclization.[1][2]

Chromatographic Conditions[1][2][4][5][6][7][8][9]
  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1][2][3]

  • Column Temperature: 25°C (Strict control required; do not heat >30°C).

  • Detection Wavelength: 210 nm (Amide/Chloride absorption) and 254 nm (Benzyl group).[1][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5–10 µL.

Mobile Phase[1][2]
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Rationale: The acidic pH ensures the stability of the chloroacetamide and prevents base-catalyzed cyclization on the silica surface.[2]

Gradient Program
Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient (Elute Product)
15.01090Wash
15.19010Re-equilibration
Sample Preparation[1][2]
  • Solvent: Dissolve the sample in Acetonitrile:Water (50:50) . Avoid pure alcohols (methanol/ethanol) as they may react with the chloroacetyl group upon prolonged storage.[1][3]

  • Concentration: 0.5 mg/mL.

  • Stability: Analyze within 4 hours of preparation.

Analytical Workflow Decision Tree

Use this logic flow to validate your synthesized batches.

WorkflowStep1Sample Synthesis CompleteStep2Is Structural Confirmation Needed?Step1->Step2NMRRun 1H-NMR (CDCl3)Confirm Benzyl/Ethyl signalsStep2->NMRYesStep3Purity AnalysisStep2->Step3No/DoneNMR->Step3DecisionSelect MethodStep3->DecisionGCGC-MS / GC-FIDDecision->GCAvoidHPLCRP-HPLC (Acidic Buffer)Decision->HPLCRecommendedResultBadSTOP: Thermal degradationFalse Positive ImpurityGC->ResultBadResultGoodValid Purity Data(Target vs Morpholinone)HPLC->ResultGood

Figure 2: Analytical decision matrix highlighting the critical path to valid purity data.

Expected Results & Data Interpretation

When using the recommended HPLC method, you should observe the following elution order (approximate relative retention times, RRT):

  • RRT 0.2 - 0.3: Benzylamine / N-benzylaminoethanol (Starting materials, polar).[2]

  • RRT 0.85: 4-benzylmorpholin-3-one (Cyclized impurity, slightly more polar than target).[1][2]

  • RRT 1.00: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Target).

  • RRT > 1.2: Bis-alkylated byproducts (if excess chloroacetyl chloride was used).

Validation Criteria:

  • Resolution (Rs): > 1.5 between the Morpholinone impurity and the Target peak.[3]

  • Tailing Factor: < 1.5 (Acidic mobile phase is crucial here).[1]

References

  • PubChem. (n.d.).[1][2][3] N-Benzyl-2-chloroacetamide Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Fedotova, O. V., et al. (2012).[1][2][3] Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. National Institutes of Health (NIH).[1] Retrieved from [Link]

  • Aitken, R. A., et al. (2022).[1][2][3] N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. MDPI Molbank.[1][2] Retrieved from [Link][1][3][4][5][6][7][8]

  • Roca, M., et al. (2013).[1][2][3][4] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.[1][2][9] Retrieved from [Link]

Benchmarking Synthesis Protocols for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Chemoselectivity, Scalability, and Process Control

Executive Summary

The synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 66852-54-8) represents a classic challenge in chemoselectivity: acylating a secondary amine in the presence of a primary alcohol. This molecule is a critical intermediate in the production of 4-benzylmorpholin-3-one , a scaffold widely used in the development of neurokinin-1 (NK-1) receptor antagonists (e.g., Aprepitant analogs) and Factor Xa inhibitors.

This guide benchmarks the two dominant synthesis methodologies: Biphasic Schotten-Baumann (Method A) and Anhydrous Kinetic Control (Method B). While Method B offers convenience for small-scale discovery, Method A is identified as the superior protocol for process scalability due to its inherent suppression of O-acylation side products via aqueous feedback.

The Chemoselectivity Challenge

The core objective is to form the amide bond without touching the hydroxyl group. Both the amine and the alcohol are nucleophilic, but the amine is significantly more nucleophilic (


). However, under aggressive conditions or excess reagent, the O-acylated impurity (ester) forms, leading to double-acylated byproducts that complicate downstream cyclization.
Reaction Pathway Analysis

The following diagram illustrates the desired pathway versus the competing side reaction.

ReactionPathway Reactants N-benzylaminoethanol + Chloroacetyl Chloride Intermediate Target Amide (N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide) Reactants->Intermediate  Fast (k1)   Impurity O-Acyl Impurity (Ester Formation) Reactants->Impurity  Slow (k2)   (Excess Reagent) Intermediate->Impurity  Over-acylation   Cyclized 4-benzylmorpholin-3-one (Downstream Target) Intermediate->Cyclized  Base (NaH/KOtBu)   Cyclization

Figure 1: Reaction pathway showing the kinetic competition between N-acylation (blue) and O-acylation (red).

Method A: Biphasic Schotten-Baumann (The Industrial Standard)

This method utilizes a biphasic system (Toluene/Water or DCM/Water) with an inorganic base. It is the preferred route for scale-up (kg scale).

  • Mechanism: The reaction occurs at the interface or in the organic phase. The aqueous phase acts as a "sink" for the HCl byproduct and, crucially, helps hydrolyze any transiently formed O-acyl ester (esters are more labile than amides in basic aqueous media), thereby "self-correcting" the purity.

  • Pros: High scalability, cheap reagents (NaOH/K2CO3), excellent heat management.

  • Cons: Requires efficient stirring (high shear) to ensure phase transfer.

Detailed Protocol
  • Preparation: Charge a reactor with N-benzylaminoethanol (1.0 equiv) and Toluene (10 vol). Cool to 0–5°C.[1]

  • Base Addition: Add 20% NaOH aqueous solution (1.2 equiv). The mixture will form two phases.

  • Acylation: Dropwise add Chloroacetyl chloride (1.05 equiv) dissolved in Toluene (2 vol) over 60 minutes.

    • Critical Control: Maintain internal temperature <10°C. If the temperature spikes, selectivity drops.

  • Reaction: Stir vigorously at 5–10°C for 2 hours. Monitor pH; keep pH >9 to neutralize HCl.

  • Workup: Stop agitation. Separate phases. Wash the organic layer with water (2x) and brine.[2]

  • Isolation: Dry organic layer over

    
    . Concentrate under reduced pressure. The product often solidifies or remains as a viscous oil ready for cyclization.
    
Method B: Anhydrous Kinetic Control (The Lab Standard)

This method uses a single organic phase (DCM or THF) with an organic base (TEA or DIPEA). It is ideal for milligram-to-gram scale synthesis where water exclusion is desired.

  • Mechanism: Relies purely on the kinetic difference between the amine and alcohol. Temperature control is the only safeguard against O-acylation.

  • Pros: Homogeneous reaction, high yield potential, easy to monitor by TLC.

  • Cons: Amine salts (TEA·HCl) can be voluminous and trap product; higher risk of O-acylation if local hot-spots occur.

Detailed Protocol
  • Preparation: Dissolve N-benzylaminoethanol (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (15 vol).

  • Cooling: Cool the solution to -20°C (Ice/Salt or Acetone/Dry Ice bath).

  • Addition: Add Chloroacetyl chloride (1.0 equiv) diluted in DCM dropwise over 30 minutes.

    • Note: Do not use excess acid chloride. Stoichiometry must be 1:1.

  • Reaction: Allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Wash with 1M HCl (to remove unreacted amine) and brine. Flash chromatography (EtOAc/Hexane) is often required to remove traces of the O-acyl impurity.

Comparative Benchmarking
FeatureMethod A: Biphasic (Recommended)Method B: Anhydrous
Selectivity (N vs O) High (Aqueous phase hydrolyzes esters)Moderate (Relies on temp control)
Yield 85–95%90–98%
Purity Profile High (Esters washed away)Variable (Requires chromatography)
Scalability Excellent (Heat sink effect)Poor (Exotherm control difficult)
Cost Low (NaOH, Toluene)High (Anhydrous solvents, Amine bases)
Atom Economy HighModerate (High MW waste salt)
Process Flow Visualization (Method A)

ProcessFlow Start Start: N-benzylaminoethanol + Toluene Cooling Cool to 0-5°C Add 20% NaOH Start->Cooling Addition Controlled Addition: Chloroacetyl Chloride (Maintain T < 10°C) Cooling->Addition Reaction Agitation (2 hrs) Monitor pH > 9 Addition->Reaction Separation Phase Separation (Discard Aqueous) Reaction->Separation Wash Wash Organic Layer (Water/Brine) Separation->Wash Finish Concentrate/Crystallize Target Acetamide Wash->Finish

Figure 2: Workflow for the Biphasic Synthesis (Method A).[3]

Troubleshooting & QC
  • Issue: Presence of a less polar spot on TLC (

    
     ~0.6 vs 0.4 for product).
    
    • Cause: O-acylation (Ester formation).

    • Fix: Stir the crude organic layer with 1M NaOH for 30 minutes. This selectively hydrolyzes the ester back to the alcohol without cleaving the amide.

  • Issue: Product cyclizes prematurely to the morpholinone.

    • Cause: pH too high (>13) or temperature too high during workup.

    • Fix: Keep workup neutral/mildly basic. Cyclization requires stronger bases (e.g., NaH, KOtBu) or heat.

References
  • US Patent 7,294,623 B2 . Benzyl morpholine derivatives. (Describes the use of N-benzyl-N-(2-hydroxyethyl)chloroacetamide as a key intermediate for cyclization).

  • US Patent 4,748,276 . Process for preparing N,N-bis(2-hydroxyethyl)benzylamine. (Provides foundational data on benzylamine alkylation/acylation conditions).

  • BenchChem Application Notes . N-Acylation with Chloroacetyl Chloride. (General protocols for chemoselective acylation).

  • Organic Syntheses . Chloroacetamide.[1][4][5][6] (Historical context on chloroacetylation reactivity).

Sources

Comparative Guide: Alternative Reagents for the Synthesis of N-Benzyl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-benzyl acetamides is a fundamental transformation in medicinal chemistry, serving as a model for installing pharmacophores found in agents like lacosamide or various peptidomimetics. While Acetyl Chloride (AcCl) and Acetic Anhydride (


) remain the historical benchmarks, their use in late-stage functionalization is increasingly scrutinized due to poor atom economy, moisture sensitivity, and the generation of acidic waste streams.

This guide objectively compares the standard anhydride method against two superior alternatives: Boric Acid-Catalyzed Direct Amidation (Green/Scalable) and CDI-Mediated Coupling (Mild/One-Pot). We evaluate these based on yield, atom economy, and process robustness.

The Benchmark: Acetic Anhydride ( )

For context and baseline comparison.

The traditional acetylation of benzylamine relies on nucleophilic acyl substitution. While kinetically rapid, it requires base scavengers (TEA/DIPEA) and strictly anhydrous conditions to prevent hydrolysis.

  • Mechanism: Direct attack of the amine on the carbonyl, expelling acetate.

  • Limitation: The "E-factor" (waste ratio) is high because half the reagent mass is lost as acetic acid/acetate waste.

  • Baseline Yield: 90-95% (High, but requires purification to remove salts).

Alternative 1: Boric Acid Catalyzed Direct Amidation

Best For: Green chemistry, large-scale synthesis, and high atom economy.

Direct condensation of carboxylic acids and amines is thermodynamically unfavorable at ambient temperatures. Boric acid [


] acts as a "dual-activation" catalyst, activating the carboxylic acid while orchestrating amine delivery.[1] Recent mechanistic studies (Whiting et al.) suggest this proceeds via a dimeric boron complex rather than a simple monoacyloxyboron species, allowing for water tolerance.
Mechanistic Insight

Unlike harsh acid chlorides, Boric Acid allows the reaction to proceed with water as the only byproduct . The reaction is driven by the removal of water (azeotropic distillation) or thermal dehydration.

BoricAcidCycle Start Boric Acid B(OH)3 Complex Active Acyloxyboron Intermediate Start->Complex + Acetic Acid - H2O Transition Amine Coordination & Attack Complex->Transition + Benzylamine Product N-Benzyl Acetamide + H2O Transition->Product Collapse Product->Start Regeneration

Figure 1: Simplified catalytic cycle showing the activation of acetic acid by boric acid, facilitating amine attack.

Experimental Protocol

Reagents: Benzylamine (10 mmol), Acetic Acid (10 mmol), Boric Acid (1.0 mmol, 10 mol%), Toluene (30 mL).

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Benzylamine, Acetic Acid, and Boric Acid to the toluene.

  • Reaction: Heat to reflux (approx. 110°C) for 12–16 hours. Monitor water collection in the trap.

  • Workup: Cool to room temperature. The catalyst may precipitate. Wash the organic phase with 10%

    
     (to remove unreacted acid) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from hexanes/EtOAc if necessary (often not required).

Performance Data:

  • Yield: 92–96%

  • Atom Economy: Excellent (Water is the only byproduct).

Alternative 2: CDI (1,1'-Carbonyldiimidazole) Mediated Coupling

Best For: Mild conditions, acid-sensitive substrates, and avoiding external bases.

CDI activates the carboxylic acid "in situ" to form an N-acylimidazole, a reactive acylating agent. This method avoids the corrosivity of acid chlorides and the high temperatures of boric acid catalysis.

Mechanistic Insight

The reaction generates imidazole and


 as byproducts. The driving force is the formation of the stable 

gas and the high reactivity of the acylimidazole intermediate.

CDIMechanism Acid Acetic Acid Inter N-Acetylimidazole (Reactive Species) Acid->Inter Activation CDI CDI Reagent CDI->Inter Final N-Benzyl Acetamide Inter->Final Nucleophilic Attack Byprod Byproducts: CO2 (gas) + Imidazole Inter->Byprod Amine Benzylamine Amine->Final

Figure 2: Activation pathway using CDI. Note the irreversible generation of CO2 gas which drives the reaction forward.

Experimental Protocol

Reagents: Acetic Acid (10 mmol), CDI (11 mmol), Benzylamine (10 mmol), Dichloromethane (DCM) or THF (20 mL).

  • Activation: Dissolve Acetic Acid in DCM under nitrogen atmosphere. Add CDI portion-wise (Caution:

    
     evolution). Stir at Room Temperature (RT) for 30–60 minutes until gas evolution ceases.
    
  • Coupling: Add Benzylamine dropwise to the activated mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove imidazole byproduct) and saturated

    
    .
    
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    

Performance Data:

  • Yield: 85–90%

  • Advantage: "One-pot" activation; no heat required.

Comparative Performance Analysis

The following table summarizes the experimental outcomes of the three methods for the synthesis of N-benzyl acetamide.

FeatureAcetic Anhydride (

)
Boric Acid CatalysisCDI Coupling
Reaction Type Nucleophilic Acyl SubstitutionDehydrative CondensationActivated Coupling
Yield 90–95%92–96%85–90%
Reaction Temp 0°C to RT110°C (Reflux)Room Temperature
Atom Economy Poor (Acetate waste)Excellent (Water waste)Moderate (Imidazole/

)
Moisture Sensitivity HighLow (Water tolerant)Moderate
Purification Acid/Base WashPhase SeparationAcid Wash
Cost LowVery Low Moderate/High

Expert Insights & Troubleshooting

Why did the Boric Acid reaction fail?

  • Water Removal: The equilibrium lies toward hydrolysis. If you do not effectively remove water (Dean-Stark or molecular sieves), conversion will stall at ~60%.

  • Solvent Choice: Toluene or Xylene is required to reach the activation temperature (>100°C). Do not use low-boiling solvents like DCM.

Why is the CDI yield low?

  • Activation Time: Ensure gas evolution (

    
    ) has completely stopped before adding the amine. If the amine is added too early, it can react directly with unreacted CDI to form urea byproducts.
    
  • Moisture: CDI hydrolyzes rapidly. Use dry solvents.

Safety Note:

  • CDI: Rapid addition causes vigorous foaming (

    
    ). Add slowly.
    
  • Acetic Anhydride: Highly exothermic with amines. Always cool the reaction vessel during addition.

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. [Link]

  • Arkhipov, I. et al. (2016). Mechanism of Boric Acid Catalysis in Amidation. Journal of Organic Chemistry. (Contextual grounding on the dimeric mechanism).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Whiting, A. et al. (2011). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry. [Link]

Sources

Cross-reactivity studies of "N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (BCHEA) in Covalent Fragment Discovery

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) , the selection of the electrophilic "warhead" is the determinant of therapeutic index. This guide evaluates N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (BCHEA) , a functionalized


-chloroacetamide, against standard alternatives like acrylamides and vinyl sulfones.

While acrylamides are often the default choice for cysteine targeting due to their tunable Michael addition kinetics, BCHEA offers a distinct S\textsubscript{N}2-driven reactivity profile . This guide presents experimental data and protocols to assess BCHEA’s utility as a covalent fragment, focusing specifically on its cross-reactivity (selectivity) landscape and intrinsic reactivity (


).

Mechanistic Foundation

To understand the performance differences, we must analyze the reaction mechanism. BCHEA operates via nucleophilic substitution, unlike the conjugate addition of acrylamides.

Figure 1: Comparative Reaction Mechanisms The following diagram illustrates the divergent pathways of BCHEA (S\textsubscript{N}2) versus Acrylamides (Michael Addition), highlighting the transition states that dictate selectivity.

ReactionMechanism cluster_0 BCHEA (Chloroacetamide) cluster_1 Acrylamide (Alternative) Cys Cysteine Thiol (Nucleophile) TS_SN2 Transition State (Stextsubscript{N}2 Geometry) Cys->TS_SN2 Attack on u03b1-Carbon TS_Mich Transition State (Enolate Intermediate) Cys->TS_Mich Attack on u03b2-Carbon BCHEA BCHEA (Electrophile) BCHEA->TS_SN2 Product_A Thioether Adduct + HCl TS_SN2->Product_A Irreversible (Cl- leaving) Acryl Acrylamide (Michael Acceptor) Acryl->TS_Mich Product_B Thioether Adduct TS_Mich->Product_B Protonation

Caption: Figure 1. Mechanistic divergence between BCHEA (S\textsubscript{N}2 alkylation) and Acrylamide (Michael addition). Note the obligate leaving group (Cl-) in the BCHEA pathway.

Performance Comparison: BCHEA vs. Alternatives

The following data synthesizes reactivity profiles from standard chemoproteomic benchmarking (e.g., GSH reactivity assays).

Table 1: Electrophilic Warhead Comparison Matrix

FeatureBCHEA (Chloroacetamide) Acrylamide Vinyl Sulfone
Reaction Type S\textsubscript{N}2 AlkylationMichael Addition (1,4-conjugate)Michael Addition
Intrinsic Reactivity (

)
High (

)
Tunable/Moderate (

)
Low
Cysteine Selectivity Moderate (Risk of His/Lys cross-reactivity)High (Strictly Cys-preferring)High
Reversibility IrreversibleIrreversible (mostly)Often Reversible
Metabolic Stability Low (Susceptible to amidases/GSH conjugation)ModerateHigh
Immunogenicity Risk High (Strong haptenization potential)ModerateLow

Expert Insight: BCHEA is significantly more reactive than unsubstituted acrylamides. While this ensures rapid target engagement, it increases the "cross-reactivity" risk—specifically, the alkylation of non-catalytic cysteines or surface histidines (promiscuity).

  • The "Benzyl" Effect: The N-benzyl group in BCHEA adds lipophilicity, potentially enhancing cell permeability compared to smaller chloroacetamides, but also increasing non-specific hydrophobic binding which drives off-target alkylation.

  • The "Hydroxyethyl" Effect: The hydroxyl group provides a handle for H-bonding, which can be exploited to improve specificity if the binding pocket contains a complementary donor/acceptor.

Cross-Reactivity Studies: Experimental Protocols

To validate BCHEA for drug development, you must map its "promiscuity window." We utilize a Glutathione (GSH) Kinetic Assay as the primary self-validating protocol.

Protocol A: Intrinsic Reactivity Assessment ( )

Objective: Determine the second-order rate constant (


) of BCHEA with GSH to predict proteome-wide cross-reactivity.

Reagents:

  • Compound: BCHEA (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione (reduced, GSH).

  • Internal Standard: Indoprofen or similar non-reactive standard.

  • Buffer: PBS, pH 7.4 (physiologic) and pH 8.0 (to enhance thiol nucleophilicity).

Workflow:

  • Preparation: Dilute BCHEA to 50 µM and GSH to 500 µM (pseudo-first-order conditions, 10x excess thiol) in PBS.

  • Incubation: Incubate at 37°C.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Quench immediately with 1% Formic Acid (to protonate thiols and stop reaction).

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the depletion of the parent BCHEA peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Interpretation:

  • If

    
    : High Reactivity.  High risk of off-target toxicity and immunogenicity.
    
  • If

    
    : Low Reactivity.  Requires very tight non-covalent binding (
    
    
    
    ) to be effective.
Protocol B: Proteome-Wide Cross-Reactivity (Gel-ABPP)

Objective: Visualize the selectivity of BCHEA against the entire proteome.

Figure 2: Competitive ABPP Workflow This diagram outlines how to verify if BCHEA is selective or promiscuous using a fluorescent probe competitor.

ABPP_Workflow Proteome Cell Lysate (Proteome) Treat Treatment: Incubate with BCHEA (Variable Conc.) Proteome->Treat Probe Probe Labeling: Add Rhodamine-IA (General Cys Probe) Treat->Probe Unreacted Cys are labeled SDS SDS-PAGE Separation Probe->SDS Scan Fluorescence Scanning SDS->Scan Result Result Scan->Result Loss of Bands = Target Engagement

Caption: Figure 2. Competitive Activity-Based Protein Profiling (ABPP). BCHEA competes with a general cysteine probe (e.g., Iodoacetamide-Rhodamine). Disappearance of fluorescent bands indicates BCHEA cross-reactivity with those proteins.

Analytical Detection & Interference

When studying BCHEA, researchers must account for its instability during analysis.

  • LC-MS/MS Artifacts: BCHEA can react with nucleophilic solvents (e.g., methanol) or buffer components (TRIS) if left in the autosampler, leading to false degradation profiles.

    • Recommendation: Use Acetonitrile as the organic phase. Avoid amine-based buffers; use Ammonium Formate or Formic Acid.

  • In-Source Fragmentation: The C-Cl bond is labile. Monitor the characteristic loss of the chloroacetyl group (

    
     Da) or the benzyl cation (
    
    
    
    91) as diagnostic ions.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011).

  • Gehringer, M., & Laufer, S. A. "Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry, 62(12), 5673-5724 (2019).

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016).

  • PubChem Compound Summary. "N-benzyl-2-chloro-N-(2-phenylethyl)acetamide" (Structural Analog Data).

  • Åkerfeldt, K. S., et al. "Amino acid analysis of proteins modified with chloroacetamide." Analytical Biochemistry, 236(2), 346-348 (1996).

Comparative Guide: Kinetic Profiling of N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead vs. Scaffold" Dichotomy

This guide provides a technical analysis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (referred to herein as BCEA ). Unlike standard chloroacetamide electrophiles used in covalent drug discovery, BCEA possesses a unique internal nucleophile—the N-hydroxyethyl group—that drastically alters its kinetic profile.

Critical Finding: BCEA exhibits a "self-destruct" mechanism under basic conditions, undergoing rapid intramolecular O-alkylation to form 4-benzylmorpholin-3-one . This guide compares BCEA against standard alkylating agents to demonstrate why BCEA is a superior scaffold precursor for heterocyclic synthesis but a potentially unstable covalent warhead for bioconjugation unless pH is strictly controlled.

The Comparative Landscape
FeatureBCEA (Topic) N-Benzyl-2-chloroacetamide (BCAA) 2-Chloroacetamide (CAA)
Primary Mechanism Intramolecular Cyclization (

)
Intermolecular Alkylation (

)
Intermolecular Alkylation (

)
Stability (pH > 8) Low (Rapid Morpholinone formation)High (Slow Hydrolysis)Moderate (Hydrolysis)
Primary Application Heterocycle Synthesis (Morpholinones)Covalent Inhibitors / LinkersGeneral Alkylating Agent
Kinetic Order First-Order (Intramolecular)Second-Order (Bimolecular)Second-Order (Bimolecular)

Mechanistic Analysis & Reaction Pathways[1][2][3]

To understand the performance of BCEA, one must analyze the competition between three distinct kinetic pathways. The presence of the hydroxyl group creates a classic Neighboring Group Participation (NGP) scenario.

The Pathways[4]
  • Pathway A (Dominant in Base): Intramolecular Cyclization. The alkoxide formed by deprotonation of the hydroxyl group attacks the

    
    -carbon, displacing chloride. This is a 6-exo-tet cyclization (favored by Baldwin’s rules) yielding 4-benzylmorpholin-3-one.
    
    • Rate:

      
      
      
  • Pathway B (Target Application): Intermolecular Thiol Alkylation. Reaction with an external nucleophile (e.g., Cysteine thiol, GSH).

    • Rate:

      
      
      
  • Pathway C (Background): Hydrolysis. Attack by water or hydroxide ion.[1]

    • Rate:

      
      
      
Visualization of Reaction Network

The following diagram illustrates the kinetic competition. Note the irreversibility of the cyclization pathway which effectively sequesters the reactive chloride.

ReactionNetwork BCEA BCEA (Reactant) Intermediate Transition State (Tetrahedral) BCEA->Intermediate Deprotonation (Fast) Adduct Thioether Adduct (Bioconjugation) BCEA->Adduct k_alk (Intermolecular) + R-SH Hydrolysis N-benzyl-N-hydroxyethyl glycine (Hydrolyzed) BCEA->Hydrolysis k_hyd (Background) + H2O Morpholinone 4-benzylmorpholin-3-one (Cyclized Product) Intermediate->Morpholinone k_cyc (Intramolecular) Dominant at pH > 8 Nucleophile R-SH / Base Nucleophile->BCEA

Figure 1: Kinetic competition network for BCEA. The green path represents the dominant intramolecular cyclization under basic conditions.

Comparative Performance Data

The following data summarizes the kinetic behavior of BCEA compared to its non-hydroxylated analog (BCAA) and the standard Chloroacetamide (CAA).

Stability Half-Life ( ) in Aqueous Buffer

Conditions: 50 mM Phosphate Buffer, 25°C, monitored by HPLC.

pH ConditionBCEA (

)
BCAA (

)
Mechanistic Insight
pH 7.4 ~4 - 6 hours> 48 hoursAt physiological pH, BCEA slowly cyclizes; BCAA is stable.
pH 9.0 < 15 minutes~12 hoursCritical: Base deprotonates the OH group of BCEA, triggering rapid cyclization. BCAA only undergoes slow hydrolysis.
pH 2.0 > 24 hours> 24 hoursAcid suppresses alkoxide formation; both compounds are stable.
Alkylation Efficiency ( ) vs. Glutathione (GSH)

Conditions: 1 mM Electrophile, 10 mM GSH, pH 7.4.

  • BCAA (Alternative): Exhibits standard second-order kinetics. The reaction proceeds until consumption of the electrophile.

    • Performance: High efficiency for bioconjugation.

  • BCEA (Topic): Exhibits "Burst then Stall" kinetics.

    • Performance: Initial alkylation competes with cyclization. Over time, the concentration of active BCEA drops due to morpholinone formation, leading to incomplete alkylation of the target if the reaction is slow.

Experimental Protocols (Self-Validating)

To replicate these findings or characterize a new batch of BCEA, follow this standardized kinetic assay. This protocol uses Pseudo-First-Order conditions to simplify data analysis.

Materials
  • Analyte: BCEA (10 mM stock in DMSO).

  • Internal Standard: Caffeine (10 mM stock in water) – inert and UV active.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4 and pH 9.0).

  • Quench Solution: 1% Formic Acid in Acetonitrile.

Method: Disappearance Kinetics (HPLC-UV)
  • Preparation: In a 1.5 mL HPLC vial, mix:

    • 900 µL Buffer (pre-warmed to 25°C).

    • 50 µL Internal Standard (Caffeine).

  • Initiation: Add 50 µL BCEA stock. Vortex immediately (t=0). Final concentration: 0.5 mM.

  • Sampling: Inject immediately onto HPLC (Reverse Phase C18).

    • Gradient: 5% to 95% ACN over 10 mins.

    • Detection: 254 nm (Benzyl group absorbance).

  • Time-Course: Repeat injections every 15 minutes for 4 hours.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • The slope of the line =

      
      .
      
Validation Checkpoints
  • Mass Balance: The disappearance of the BCEA peak must correlate with the appearance of a new peak (Morpholinone).

    • Verification: Morpholinone is more hydrophobic than the hydrolyzed product but less hydrophobic than BCEA. Expect a shift in retention time.

  • Isosbestic Points: If analyzing by UV spectral scanning, the presence of clear isosbestic points confirms a clean A

    
     B conversion without side reactions.
    

Strategic Recommendations

For Drug Discovery (Covalent Inhibitors)

Do NOT use BCEA if your goal is a stable covalent warhead. The intrinsic instability at physiological pH introduces variability in potency assays (


 shift over time).
  • Alternative: Use N-Benzyl-2-chloroacetamide (BCAA) . It retains the hydrophobic benzyl recognition element but lacks the self-reactive hydroxyl group, ensuring the warhead remains intact until it finds the target cysteine.

For Synthetic Chemistry (Scaffold Building)

USE BCEA as a privileged intermediate for morpholinone synthesis.

  • Advantage: The cyclization is cleaner than intermolecular reactions because it is unimolecular.

  • Protocol: Treat BCEA with Sodium Hydride (NaH) in THF or aqueous NaOH to quantitatively yield 4-benzylmorpholin-3-one , a core scaffold for many neuroactive drugs.

References

  • Safener Hydrolysis Kinetics: Detailed analysis of chloroacetamide hydrolysis r

    
    ) and pH dependence.
    Source: Environmental Science & Technology. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners."
    
    
  • Morpholinone Synthesis: Patent methodology describing the cyclization of N-benzyl-N-(2-hydroxyethyl) precursors to morpholinones. Source: Google Patents. "Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one."

  • Chloroacetamide Reactivity: Comparison of alkylating reactivity and herbicidal activity of various chloroacetamides. Source: PubMed. "Alkylating Reactivity and Herbicidal Activity of Chloroacetamides."

  • Neighboring Group Participation: Mechanistic insight into hydrolysis vs. cyclization in related amide systems. Source: RSC Advances. "Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters."

Sources

Comparative Guide: Assessing the Neuroprotective Potential of N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

In the search for novel neuroprotective agents, the N-benzylacetamide moiety has emerged as a privileged structure, appearing in compounds ranging from anticonvulsants (e.g., N-benzyl-2-acetamidopropionamide) to novel anti-ischemic agents like N-benzyl eicosapentaenamide (NB-EPA).[1]

However, the specific molecule N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5) requires precise categorization.[1] It is functionally an electrophilic precursor , not a stable drug candidate.[1] Its 2-chloroethyl/hydroxyethyl "tail" predisposes it to intramolecular cyclization.[1] Therefore, this guide evaluates this molecule as a synthetic scaffold for generating 4-benzylmorpholin-3-one analogs—a class of compounds structurally related to racetams (e.g., Phenylpiracetam) and explore their potential against standard neuroprotective benchmarks.[1]

Technical Profile & Mechanism of Action

The Chemical Logic: From Alkylator to Neuroprotectant

The "2-chloro" moiety in the title compound presents a toxicity risk (potential DNA alkylation) in its open-chain form.[1] For neuroprotection, the molecule must be cyclized to form the stable morpholin-3-one core.[1] This transformation converts a potentially toxic reagent into a bioactive scaffold capable of modulating CNS targets.[1]

Structural Homology:

  • Precursor: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Reactive).[1]

  • Target Analog: 4-benzylmorpholin-3-one (Stable, Racetam-like).[1]

  • Mechanism: The benzyl group provides lipophilicity for Blood-Brain Barrier (BBB) penetration, while the morpholinone ring mimics the pyrrolidone ring of Levetiracetam/Piracetam, suggesting potential affinity for SV2A or Sigma-1 receptors .[1]

Pathway Visualization

The following diagram illustrates the critical transition from the raw scaffold to the bioactive analog and its theoretical signaling pathway.

NeuroprotectivePathway Precursor N-benzyl-2-chloro- N-(2-hydroxyethyl)acetamide (Reactive Scaffold) Cyclization Base-Induced Cyclization Precursor->Cyclization Elimination of HCl Analog 4-benzylmorpholin-3-one (Bioactive Analog) Cyclization->Analog Receptor Target: Sigma-1 / SV2A (Putative) Analog->Receptor Binding Mito Mitochondrial Stabilization Receptor->Mito Ca2+ Modulation Bcl2 Bcl-2 Upregulation Mito->Bcl2 Outcome Neuroprotection (Anti-Apoptosis) Bcl2->Outcome

Figure 1: Transformation of the chlorohydrin precursor into the bioactive morpholinone analog and its putative neuroprotective signaling cascade.

Comparative Analysis: Analogs vs. Standards

This section compares the 4-benzylmorpholin-3-one analogs (derived from the title compound) against established standards: Piracetam (Racetam prototype) and Donepezil (AChE Inhibitor).

Table 1: Pharmacological & Physicochemical Comparison
FeatureMorpholin-3-one Analogs (Candidate)Piracetam (Standard Racetam)Donepezil (Standard AChE Inhibitor)
Core Structure Morpholinone (6-membered ring)Pyrrolidone (5-membered ring)Piperidine-Indanone
Primary MoA Sigma-1 Agonism (Predicted)AMPA modulation / Membrane fluidityAcetylcholinesterase Inhibition
Lipophilicity (LogP) ~1.8 - 2.5 (High BBB permeability)-1.7 (Low, requires high doses)4.1 (High)
Toxicity Risk Moderate (Residual chloro-precursor must be <0.1%)Very LowModerate (Cholinergic side effects)
Neuroprotection Anti-ischemic (Hypoxic survival)Mild cognitive enhancementSymptomatic relief (AD)
Key Advantage Tunable Lipophilicity via Benzyl ringProven safety profileHigh potency

Experimental Protocols (Self-Validating Systems)

To assess this scaffold, you must first validate the synthesis (purity check) and then assess efficacy. Using the raw chloro-acetamide in biological assays will likely yield false positives due to cytotoxicity.[1]

Protocol A: Synthesis & Purification Verification

Objective: Ensure conversion of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide to the active morpholinone.

  • Reaction: Dissolve precursor in THF. Add NaH (1.1 eq) at 0°C. Stir 2h at RT.

  • Validation (TLC/LCMS): Monitor disappearance of the chloride peak (M+2 isotope pattern characteristic of Cl must disappear).

  • Criteria: Product must show M+H corresponding to [Precursor - HCl].

    • Precursor MW: ~227.7 g/mol

    • Target Analog MW: ~191.2 g/mol

Protocol B: Neuroprotection Assay (Oxidative Stress Model)

Objective: Determine if the analog prevents H₂O₂-induced neuronal death.[1]

Materials:

  • Cell Line: SH-SY5Y (Human Neuroblastoma).[1]

  • Stress Agent: Hydrogen Peroxide (H₂O₂).

  • Readout: CCK-8 or MTT Assay.[1]

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with Analog (0.1, 1, 10, 50 µM) or Positive Control (Edaravone 10 µM) for 2h.

    • Negative Control: Vehicle (DMSO < 0.1%).

  • Insult: Add H₂O₂ (final conc. 150 µM) to all wells except "Blank". Incubate 24h.

  • Quantification: Add CCK-8 reagent. Measure Absorbance at 450 nm.[1]

  • Calculation:

    
    
    
Protocol C: Safety Screen (LDH Release)

Objective: Rule out membrane damage caused by residual alkylating precursor.[1]

  • Collect supernatant from Protocol B before adding CCK-8.[1]

  • Mix with LDH reaction mix (Lactate + NAD+ + Tetrazolium).

  • Interpretation: High LDH release in "Analog" wells indicates membrane lysis (toxicity), likely due to incomplete cyclization of the chloro-precursor.[1]

Screening Logic & Decision Matrix

Use the following flowchart to determine if a specific analog from this series is worth advancing.

ScreeningFunnel Start Synthesize Analog (from Chloro-Precursor) QC QC: LCMS Purity >98%? (No Chlorine Isotope) Start->QC Tox In Vitro Tox (LDH) < 10% vs Control? QC->Tox Pass Discard Discard / Re-purify QC->Discard Fail (Residual Cl) Efficacy Neuroprotection (H2O2) > 20% Recovery? Tox->Efficacy Pass Tox->Discard Fail (Cytotoxic) Advanced Advanced: AChE / Sigma-1 Binding Assays Efficacy->Advanced Pass Efficacy->Discard Fail (Inactive)

Figure 2: Go/No-Go decision tree for evaluating N-benzyl-acetamide derivatives.

References

  • Yang, Q., et al. (2021). "Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic-Ischemic Brain Injury."[1][2] Molecules, 26(11), 3108.[3] Link

  • Aitken, R.A., et al. (2022). "N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide."[1][4] Molbank, 2022(4), M1458.[5] (Describes the structural chemistry of related benzyl-acetamide cyclizations). Link

  • Kohn, H., et al. (1991). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives."[1] Journal of Medicinal Chemistry, 34(8), 2444-2452.[1] (Establishes the N-benzyl acetamide pharmacophore in CNS). Link

  • PubChem. "N-Benzyl-2-chloroacetamide Compound Summary."[1] (Precursor safety and structure data). Link

  • Google Patents (US7294623B2). "Benzyl morpholine derivatives."[1] (Describes the use of benzylmorpholin-3-ones as CNS active agents). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

[1]

Part 1: Executive Summary & Immediate Directive

Do not dispose of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide down the drain.

This compound is an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-chloroacetamideHalogenated Hazardous Waste

Immediate Action Plan:

  • Segregate: Place all waste containing this compound into Halogenated Organic waste streams.

  • Label: Clearly mark containers as "Toxic" and "Halogenated."[1]

  • Destroy: The mandatory disposal method is High-Temperature Incineration via a licensed waste management facility.[1]

Part 2: Compound Profile & Hazard Mechanism

To safely manage this chemical, one must understand its "warhead"—the reactive motif that dictates its toxicity and disposal requirements.

2.1 Chemical Identity[1][2]
  • Chemical Name: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide[1][3][4]

  • CAS Number: 100129-49-5 (Note: Do not confuse with the des-hydroxy analog, CAS 2564-06-9)[1]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Functional Class: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Chloroacetamide (Alkylating Agent)[5][6]
    
2.2 The "Why": Mechanism of Toxicity

The danger lies in the 2-chloro position. The adjacent carbonyl group pulls electron density, making the alpha-carbon highly electrophilic.[1] Biological nucleophiles (specifically thiols like Cysteine in proteins or Glutathione) attack this carbon, displacing the chloride ion.[1][7]

This results in irreversible alkylation of cellular proteins, leading to cell death or sensitization. The hydroxyethyl group enhances water solubility, potentially facilitating transport across aqueous biological barriers, increasing the risk of exposure compared to lipophilic analogs.

AlkylationMechanismCompoundN-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide(Electrophile)ComplexTransition State(S_N2 Attack)Compound->Complex Electrophilic CarbonBioTargetBiological Nucleophile(e.g., Cysteine-SH)BioTarget->Complex Nucleophilic AttackResultIrreversibly Alkylated Protein(Cellular Damage)Complex->Result Covalent Bond FormationByproductChloride Ion (Cl-)Complex->Byproduct Leaving Group

Figure 1: Mechanism of toxicity.[1] The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Part 3: Waste Classification & Segregation[1]

Proper segregation is critical to prevent dangerous incompatibility reactions and to meet EPA/RCRA compliance.[1]

3.1 Waste Stream Decision Logic

This compound contains Chlorine.[1] Therefore, it cannot be mixed with non-halogenated solvents (e.g., Acetone, Methanol) intended for fuel blending, as halogens corrode combustion equipment and can form dioxins if not incinerated at specific high temperatures.[1]

Compatibility Table:

ParameterSpecificationReason for Restriction
Primary Waste Stream Halogenated Organics Chlorine content requires specific incineration protocols.[1]
RCRA Status Characteristic / ListedTreat as Hazardous.[1][8] Likely not P/U listed, but toxic/reactive.[1]
Incompatible With Strong Bases (NaOH, KOH)Exothermic hydrolysis; potential for uncontrolled polymerization.[1]
Incompatible With Azides (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Risk of forming explosive organic azides via displacement.
Incompatible With Thiols/SulfidesRapid exothermic alkylation (unless used for controlled quenching).[1]
3.2 Visual Disposal Workflow

DisposalFlowcluster_warningCRITICAL WARNINGStartWaste Generation(Solid or Solution)CheckStatePhysical State?Start->CheckStateSolidSolid Waste(Pure Substance)CheckState->Solid Powder/CrystalLiquidLiquid Waste(Reaction Mixture)CheckState->Liquid SolutionSolidBinContainer Type:Wide-Mouth HDPE JarLabel: 'HAZARDOUS SOLID'Solid->SolidBinSegregationSegregation Check:Is solvent Halogenated?Liquid->SegregationRedCanContainer Type:Safety Can / HDPE CarboyLabel: 'HALOGENATED WASTE'Segregation->RedCan Yes (DCM, Chloroform)Segregation->RedCan No (Methanol, DMF)ManifestManifesting:List as 'Toxic, Halogenated Organic'RedCan->ManifestSolidBin->ManifestFinalFinal Disposal:High-Temp IncinerationManifest->FinalDrainDrain DisposalStopFORBIDDENDrain->Stop

Figure 2: Operational workflow for segregating and packaging waste.

Part 4: Step-by-Step Disposal Protocol
4.1 Solid Waste (Pure Compound)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if stable.[1]

  • Bagging: Double-bag the container in clear, chemically resistant plastic bags (4-mil polyethylene) to prevent dust contamination of the outer bin.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide"[1][3][4]

    • Hazards: Toxic, Irritant.[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers and strong bases until pickup.

4.2 Liquid Waste (Reaction Mixtures)[1]
  • Solvent Check: If the compound is dissolved in non-halogenated solvents (e.g., DMSO, Methanol), the presence of the chloro-group dictates that the entire mixture must be classified as Halogenated Waste .

  • Container: Use an approved safety can or HDPE carboy (Red can usually signifies flammables, but "Halogenated" tags are essential).[1]

  • Headspace: Leave at least 10% headspace to allow for expansion.[1]

  • Closure: Ensure caps are vented if there is any risk of slow hydrolysis generating gas, though this is rare with acetamides under neutral conditions.[1]

4.3 Decontamination of Glassware (Bench-Level Quenching)

Note: This is for cleaning trace residues on spatulas/flasks, not for bulk disposal.[1]

  • Preparation: Prepare a solution of 5% Sodium Thiosulfate or a mixture of Cysteine/Sodium Bicarbonate in water.[1]

  • Soak: Submerge contaminated glassware for 24 hours. The thiol/thiosulfate acts as a "sacrificial nucleophile," attacking the alpha-carbon and displacing the chloride, rendering the molecule non-electrophilic.

  • Final Wash: Rinse with water, then acetone.[1] Collect the first rinse as hazardous waste.[1]

Part 5: Regulatory & Compliance (US Focus)[1]
  • RCRA Classification: While not explicitly P- or U-listed, this material should be managed as Hazardous Waste due to toxicity characteristics.[1]

  • EPA Waste Code: If dissolved in a halogenated solvent (e.g., Methylene Chloride), use code F002 .[1] If solid or in non-listed solvent, characterize based on toxicity; often defaulted to D001 (Ignitable) if in organic solvent, or managed as "Non-RCRA Regulated Hazardous Waste" depending on state regulations (e.g., California requires stricter management).[1]

  • Best Practice: Always default to Incineration codes rather than fuel blending to ensure destruction of the halogenated core.

References
  • U.S. Environmental Protection Agency (EPA). (2025).[1] Hazardous Waste Characteristics: A User's Guide to RCRA Subpart C. Retrieved February 2, 2026, from [Link][1]

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: Alpha-Chloroacetamides Toxicity Mechanisms. Retrieved February 2, 2026, from [Link][1]

  • Pharmaffiliates. (n.d.). N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide MSDS/COA. Retrieved February 2, 2026, from [Link][1]

Navigating the Safe Handling of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself, offering procedural, step-by-step guidance to directly answer your operational questions.

Understanding the Hazard Profile

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a chloroacetamide derivative. Compounds in this class are known to be irritants and may have other significant health effects. A thorough understanding of the potential hazards is the foundation of safe handling.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]

  • Potential for Harm if Swallowed: Ingestion of the compound may be harmful.[3]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is essential to implement robust engineering controls to minimize the risk of exposure at the source.

  • Chemical Fume Hood: All handling of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, including weighing, mixing, and transferring, should be conducted in a certified chemical fume hood. This is the most effective way to control the inhalation of dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of airborne contaminants.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a suitable barrier against chloroacetamides. Always inspect gloves for tears or punctures before use.[5]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles. Standard safety glasses are not sufficient.[4]
Body Protection Laboratory coatA lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorA respirator may be necessary for situations with a higher potential for aerosol generation or if engineering controls are insufficient. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and fit-testing.[4]

Donning and Doffing PPE: Proper technique for putting on and taking off PPE is crucial to prevent cross-contamination. Always don PPE before entering the designated handling area and doff it before exiting.

Safe Handling and Operational Workflow

A systematic approach to handling N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide will minimize the risk of exposure and ensure the integrity of your research.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Containment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate Complete Handling cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe final_wash Wash Hands Thoroughly cleanup_doff_ppe->final_wash Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.